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  • Product: 3-Benzyl-4-methoxyaniline hydrochloride
  • CAS: 2750-20-1

Core Science & Biosynthesis

Foundational

Distinguishing Isomers: A Technical Guide to 3-Benzyl-4-methoxyaniline HCl and N-benzyl-4-methoxyaniline for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise identification and characterization of molecular isomers are of paramount importance. The subtle difference in the placement of a functional group...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise identification and characterization of molecular isomers are of paramount importance. The subtle difference in the placement of a functional group can drastically alter a compound's pharmacological activity, toxicity, and metabolic profile. This guide provides an in-depth technical exploration of two such isomers: 3-Benzyl-4-methoxyaniline Hydrochloride and N-benzyl-4-methoxyaniline. We will delve into their structural nuances, synthetic pathways, and, most critically, the analytical methodologies employed to unequivocally differentiate them. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development.

Structural Elucidation: The Core Distinction

The fundamental difference between 3-Benzyl-4-methoxyaniline and N-benzyl-4-methoxyaniline lies in the point of attachment of the benzyl group to the 4-methoxyaniline core structure. In 3-Benzyl-4-methoxyaniline , the benzyl group is attached to the aromatic ring at the carbon atom positioned ortho to the amino group and meta to the methoxy group. This is a C-alkylation product. Conversely, in N-benzyl-4-methoxyaniline , the benzyl group is bonded to the nitrogen atom of the amino group, representing an N-alkylation product.

This seemingly minor positional variance has profound implications for the molecule's three-dimensional structure, electron distribution, and, consequently, its chemical reactivity and biological interactions. The hydrochloride salt of 3-Benzyl-4-methoxyaniline is often the form used for improved stability and solubility.

Synthesis Strategies: Directing the Benzylation

The selective synthesis of either isomer hinges on the careful choice of reaction conditions and reagents, which can favor either C-alkylation or N-alkylation of the 4-methoxyaniline starting material.

Synthesis of N-benzyl-4-methoxyaniline

N-alkylation of anilines is a relatively straightforward and common transformation. A typical synthetic approach involves the reaction of 4-methoxyaniline with a benzyl halide, such as benzyl bromide, in the presence of a base to neutralize the hydrogen halide byproduct.[1] An alternative and often higher-yielding method is reductive amination, which involves the reaction of 4-methoxyaniline with benzaldehyde to form a Schiff base, followed by reduction with a reducing agent like sodium borohydride.[1]

cluster_synthesis_N Synthesis of N-benzyl-4-methoxyaniline 4-methoxyaniline 4-methoxyaniline Schiff_Base Schiff Base Intermediate 4-methoxyaniline->Schiff_Base Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Schiff_Base N-benzyl-4-methoxyaniline N-benzyl-4-methoxyaniline Schiff_Base->N-benzyl-4-methoxyaniline Reduction (e.g., NaBH4)

Caption: Reductive amination pathway for the synthesis of N-benzyl-4-methoxyaniline.

Synthesis of 3-Benzyl-4-methoxyaniline HCl

The C-benzylation of anilines is a more challenging transformation due to the propensity for N-alkylation. The amino group of aniline is a strong nucleophile, and traditional Friedel-Crafts alkylation conditions often lead to the formation of the N-alkylated product.[2] However, recent advancements have enabled the selective C-benzylation of unprotected anilines. One such method employs a rhenium(VII) oxide (Re2O7) catalyst to facilitate the dehydrative C-C bond formation between anilines and benzyl alcohols.[2]

This reaction proceeds via a proposed mechanism where the Re2O7 activates the benzyl alcohol, leading to the formation of a carbocationic intermediate that can then be attacked by the electron-rich aniline ring.[2] The reaction can be directed to favor C-alkylation over N-alkylation under specific conditions.[2] The resulting 3-Benzyl-4-methoxyaniline can then be converted to its hydrochloride salt by treatment with hydrochloric acid for enhanced stability and handling.

cluster_synthesis_C Synthesis of 3-Benzyl-4-methoxyaniline HCl 4-methoxyaniline 4-methoxyaniline 3-Benzyl-4-methoxyaniline 3-Benzyl-4-methoxyaniline 4-methoxyaniline->3-Benzyl-4-methoxyaniline Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->3-Benzyl-4-methoxyaniline C-benzylation Re2O7 catalyst C-benzylation->3-Benzyl-4-methoxyaniline 3-Benzyl-4-methoxyaniline_HCl 3-Benzyl-4-methoxyaniline HCl 3-Benzyl-4-methoxyaniline->3-Benzyl-4-methoxyaniline_HCl HCl_treatment HCl HCl_treatment->3-Benzyl-4-methoxyaniline_HCl

Caption: Catalytic C-benzylation for the synthesis of 3-Benzyl-4-methoxyaniline, followed by salt formation.

Analytical Distinction: A Multi-Technique Approach

The unambiguous differentiation of 3-Benzyl-4-methoxyaniline HCl and N-benzyl-4-methoxyaniline requires a combination of spectroscopic and chromatographic techniques. Each method provides unique structural information, and together they form a robust analytical workflow.

Sample Mixture of Isomers or Unknown Sample HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GCMS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR Separation Separation based on Polarity HPLC->Separation Fragmentation Distinct Fragmentation Patterns GCMS->Fragmentation Chemical_Shifts Unique Chemical Shifts and Coupling NMR->Chemical_Shifts Vibrational_Modes Characteristic Vibrational Modes IR->Vibrational_Modes Identification Unambiguous Isomer Identification Separation->Identification Fragmentation->Identification Chemical_Shifts->Identification Vibrational_Modes->Identification

Caption: A multi-technique analytical workflow for the distinction of aniline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. Both ¹H and ¹³C NMR will exhibit distinct differences.

¹H NMR Spectroscopy:

  • N-benzyl-4-methoxyaniline: The spectrum will show a characteristic singlet for the two benzylic protons (CH₂) typically in the range of 4.3 ppm.[2] A broad singlet corresponding to the N-H proton will also be present, the chemical shift of which can be concentration and solvent dependent. The aromatic region will show signals for both the benzyl and the 4-methoxyphenyl rings.

  • 3-Benzyl-4-methoxyaniline HCl: The two benzylic protons will also appear as a singlet, but likely at a slightly different chemical shift compared to the N-benzyl isomer due to the direct attachment to the aromatic ring. A key distinguishing feature will be the presence of signals for the -NH₃⁺ protons of the hydrochloride salt, which will likely appear as a broad singlet at a downfield chemical shift. The aromatic region will show a more complex splitting pattern for the 4-methoxyphenyl ring due to the presence of three different substituents (methoxy, amino, and benzyl).

¹³C NMR Spectroscopy:

  • N-benzyl-4-methoxyaniline: The benzylic carbon (CH₂) will have a characteristic chemical shift around 49.3 ppm.[2] The carbon atoms of the 4-methoxyphenyl ring will show chemical shifts influenced by the N-benzylamino and methoxy groups.

  • 3-Benzyl-4-methoxyaniline HCl: The benzylic carbon will have a chemical shift more typical for a C-aryl bond. The carbon atoms of the 4-methoxyphenyl ring will exhibit a different set of chemical shifts due to the different substitution pattern. The carbon directly attached to the benzyl group will be significantly shifted.

Data Summary: NMR Spectroscopy

Compound ¹H NMR (Predicted/Reported) ¹³C NMR (Predicted/Reported)
N-benzyl-4-methoxyaniline Benzylic CH₂: ~4.32 ppm (s, 2H)[2] N-H: broad singlet Methoxy OCH₃: ~3.78 ppm (s, 3H)[2] Aromatic H: ~6.6-7.5 ppm (m, 9H)[2]Benzylic CH₂: ~49.3 ppm[2] Methoxy OCH₃: ~55.8 ppm[2] Aromatic C: ~114-152 ppm[2]
3-Benzyl-4-methoxyaniline HCl Benzylic CH₂: ~3.9-4.1 ppm (s, 2H) NH₃⁺: broad singlet, downfield Methoxy OCH₃: ~3.8 ppm (s, 3H) Aromatic H: complex multipletsBenzylic CH₂: ~35-40 ppm Methoxy OCH₃: ~56 ppm Aromatic C: varied shifts due to substitution

Note: Predicted values for 3-Benzyl-4-methoxyaniline HCl are based on analogous structures and general NMR principles.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For the hydrochloride salt, DMSO-d₆ is often a better choice for solubility.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers, which can be highly informative for their differentiation.

  • N-benzyl-4-methoxyaniline: The molecular ion peak (M⁺) will be observed at m/z 213. A prominent fragment ion is often observed at m/z 91, corresponding to the stable tropylium cation (C₇H₇⁺), which is characteristic of benzyl groups.[3] Another significant fragment can arise from the cleavage of the C-N bond, leading to ions corresponding to the benzyl cation and the 4-methoxyanilinium radical cation.

  • 3-Benzyl-4-methoxyaniline HCl: The molecular ion of the free base will also be at m/z 213. The fragmentation pattern will also likely show a peak at m/z 91 due to the benzyl group. However, the relative intensities of the fragment ions may differ from the N-benzyl isomer. The fragmentation of the C-benzylated aniline may involve cleavages within the aniline ring itself, leading to a different set of characteristic fragments.

Data Summary: Mass Spectrometry

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
N-benzyl-4-methoxyaniline 213[4]91 (tropylium ion)[3], 122, 106
3-Benzyl-4-methoxyaniline HCl 213 (free base)91 (tropylium ion)[3], other fragments differing from the N-isomer

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: For the hydrochloride salt, a derivatization step to the free base may be necessary for GC analysis. Dissolve a small amount of the sample in a suitable volatile solvent.

  • GC Separation: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program should be optimized to achieve good separation of the isomers if present in a mixture.

  • MS Detection: Couple the GC to a mass spectrometer operating in electron ionization (EI) mode.

  • Data Analysis: Analyze the mass spectra of the eluting peaks. Compare the molecular ion and fragmentation patterns to reference spectra or predicted fragmentation pathways. A protocol for the trace analysis of substituted anilines in blood by capillary gas chromatography has been described, which can be adapted for this purpose.[5]

Chromatographic Techniques: HPLC and GC

Chromatographic methods are essential for the separation of the two isomers, which is often a prerequisite for their individual characterization.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating aniline isomers based on their polarity differences.[6][7] N-benzyl-4-methoxyaniline is generally less polar than 3-Benzyl-4-methoxyaniline. Therefore, in a reversed-phase system (e.g., C18 column), N-benzyl-4-methoxyaniline would be expected to have a longer retention time. The hydrochloride salt of 3-Benzyl-4-methoxyaniline will be significantly more polar and will have a much shorter retention time. A detailed HPLC method for the simultaneous determination of aniline and its degradation products has been developed and can be adapted.[8]

  • Gas Chromatography (GC): GC can also be used to separate these isomers, particularly if they are derivatized to increase their volatility.[9] The difference in their boiling points and interactions with the stationary phase will allow for their separation.

Experimental Protocol: HPLC Analysis

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, with a possible addition of a buffer to control the pH. A gradient elution may be necessary for optimal separation.

  • Detection: UV detection at a wavelength where both isomers show significant absorbance (e.g., around 254 nm).

  • Analysis: Inject the sample and record the chromatogram. The retention times will be characteristic of each isomer under the given conditions.

Conclusion

The accurate differentiation of 3-Benzyl-4-methoxyaniline HCl and N-benzyl-4-methoxyaniline is a critical task in synthetic and medicinal chemistry. While their synthesis requires distinct strategies to control the site of benzylation, their unambiguous identification relies on a synergistic application of modern analytical techniques. NMR spectroscopy provides the most definitive structural information, revealing the precise connectivity of the benzyl group. Mass spectrometry offers complementary data on molecular weight and fragmentation patterns, while chromatographic methods enable their efficient separation. By employing the principles and protocols outlined in this guide, researchers and drug development professionals can confidently characterize these isomers, ensuring the integrity and quality of their scientific endeavors.

References

  • Reddy, K. S., & Kumar, A. (2014). Chemoselective C-Benzylation of Unprotected Anilines with Benzyl Alcohols Using Re2O7 Catalyst. The Journal of Organic Chemistry, 79(7), 3078–3085. [Link]

  • Dghaim, R., Al-Ktaifani, M., & El-Shaarawi, M. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Advances, 6(73), 68930-68938. [Link]

  • Ölgen, S., & Altan, H. (2001). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Marmara Pharmaceutical Journal, 11(1), 19-28. Retrieved from [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. Retrieved from [Link]

  • Wong, C. M., McBurney, R. T., Binding, S. C., Peterson, M. B., Gonçales, V. R., Gooding, J. J., & Messerle, B. A. (2017). Supplementary Information. Green Chemistry. [Link]

  • DeLeon, I. R., Brown, N. J., Cocchiara, J. P., Cruz, S. G., & Laseter, J. L. (1983). Trace analysis of 2,6-disubstituted anilines in blood by capillary gas chromatography. Journal of analytical toxicology, 7(4), 185–187. [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519413, N-Benzyl-4-methoxyaniline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7064090, 3-benzyl-4-methoxyaniline hydrochloride. PubChem. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 3-Benzyl-4-methoxyaniline Hydrochloride

Executive Summary & Critical Isomer Distinction 3-Benzyl-4-methoxyaniline hydrochloride is a specialized biaryl ether scaffold used primarily as an intermediate in the synthesis of receptor tyrosine kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Isomer Distinction

3-Benzyl-4-methoxyaniline hydrochloride is a specialized biaryl ether scaffold used primarily as an intermediate in the synthesis of receptor tyrosine kinase inhibitors and novel azo dyes.

CRITICAL WARNING: Researchers frequently confuse this compound with its structural isomer, N-Benzyl-4-methoxyaniline .

  • Target Compound (3-Benzyl...): The benzyl group is attached to the carbon ring at position 3 (ortho to the methoxy group). This creates a crowded steric environment around the ether linkage.

  • Isomer (N-Benzyl...): The benzyl group is attached to the nitrogen atom.

This guide focuses exclusively on the C-substituted 3-benzyl variant (CAS 2750-20-1).

Molecular Identity & Stoichiometry

The following data characterizes the hydrochloride salt form. When calculating stoichiometry for reactions involving the free base, ensure the molecular weight is adjusted by subtracting the mass of HCl (36.46 g/mol ).

Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name 3-benzyl-4-methoxy-aniline;hydrochloride
CAS Number 2750-20-1 Specific to HCl salt
Free Base CAS 744948-83-2
Molecular Formula C₁₄H₁₆ClNO Base: C₁₄H₁₅NO
Molecular Weight 249.74 g/mol Base: 213.28 g/mol
Exact Mass 249.092 g/mol Monoisotopic
Appearance Off-white to pale grey solidHygroscopic
Solubility DMSO, Methanol, Water (Hot)Limited solubility in Et₂O
Structural Representation (SMILES)

NC1=CC=C(OC)C(CC2=CC=CC=C2)=C1.[H]Cl[1]

Structural Analysis & Visualization

The 3-benzyl group introduces significant lipophilicity (


 for the base) and steric bulk near the methoxy group. This steric hindrance is a critical design feature, often used to lock the conformation of downstream amides or ureas in drug discovery.
Diagram 1: Molecular Connectivity & Isomer Logic

G cluster_warning Stereoelectronic Effects Core Aniline Core (Phenyl Ring) Pos1 Position 1: NH3+ Cl- (Salt) Core->Pos1 Ionic Bond Pos3 Position 3: Benzyl Group (-CH2Ph) Core->Pos3 C-C Bond Pos4 Position 4: Methoxy Group (-OCH3) Core->Pos4 Ether Link Pos3->Pos4 Steric Hindrance

Caption: Structural connectivity of 3-Benzyl-4-methoxyaniline HCl. Note the proximity of the Benzyl and Methoxy groups, creating a hydrophobic pocket.

Synthetic Methodology

While commercial sources exist, high-purity applications often require de novo synthesis to avoid oxidation byproducts common in stored anilines. The most robust route utilizes a Suzuki-Miyaura coupling followed by reduction and salt formation.

Diagram 2: Recommended Synthetic Workflow

Synthesis Start Start: 2-Bromo-1-methoxy-4-nitrobenzene Inter1 Intermediate: 3-Benzyl-4-methoxynitrobenzene Start->Inter1 Suzuki Coupling Reagent1 Benzylboronic acid pinacol ester Pd(dppf)Cl2, K2CO3 Reagent1->Inter1 Base Free Base: 3-Benzyl-4-methoxyaniline Inter1->Base Hydrogenation Reagent2 H2, Pd/C (Reduction) Reagent2->Base Final Final Product: HCl Salt (Precipitate) Base->Final Salt Formation Step3 4M HCl in Dioxane (Anhydrous Precipitation) Step3->Final

Caption: Step-wise synthesis ensuring regioselectivity. The Suzuki coupling installs the benzyl group prior to nitro reduction to prevent amine interference.

Detailed Protocol: Salt Formation (Step 3)

Objective: Convert the oily or low-melting free base into a stable, crystalline hydrochloride salt.

  • Dissolution: Dissolve 10 mmol of crude 3-benzyl-4-methoxyaniline (Free Base) in 20 mL of anhydrous diethyl ether or ethyl acetate. Ensure the solution is clear; filter if necessary to remove Pd/C residues.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 12 mmol (1.2 eq) of 4M HCl in 1,4-dioxane .

    • Why Dioxane? Aqueous HCl can trap moisture, leading to a sticky gum rather than a powder. Dioxane/Ether systems promote rapid precipitation of the salt.

  • Precipitation: A white to off-white precipitate should form immediately. Stir at 0°C for 30 minutes.

  • Isolation: Filter the solid under argon (to prevent oxidation). Wash the cake with

    
     mL of cold anhydrous ether.
    
  • Drying: Dry under high vacuum (0.1 mmHg) at room temperature for 4 hours.

Spectroscopic Validation

To verify the identity of the synthesized compound, compare analytical data against these expected values.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       9.8-10.2 (br s, 3H, 
      
      
      
      ) — Disappears on
      
      
      shake.
    • 
       7.1-7.3 (m, 5H, Benzyl aromatic protons).
      
    • 
       6.9-7.0 (m, 3H, Aniline core protons).
      
    • 
       3.9 (s, 2H, Ar-
      
      
      
      -Ph) — Characteristic benzylic singlet.
    • 
       3.8 (s, 3H, -OC
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Expected

      
      : 214.12 m/z (corresponding to the cation).[2]
      
    • Note: The chloride ion (35/37 m/z) will not be observed in positive mode but confirms the salt form if tested in negative mode or via elemental analysis.

Applications in Drug Development

This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) .

  • Kinase Inhibition: The 3-benzyl group occupies the hydrophobic "gatekeeper" pocket in certain ATP-binding sites, while the methoxy group can act as a hydrogen bond acceptor for the hinge region.

  • GPCR Ligands: Used as a linker in biaryl antagonists where the benzyl group provides

    
    -
    
    
    
    stacking interactions with aromatic residues (Phe, Trp) in the receptor transmembrane domain.

References

  • PubChem. (2023).[3] Compound Summary: 3-Benzyl-4-methoxyaniline hydrochloride (CAS 2750-20-1).[1] National Library of Medicine. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the recommended synthetic route). [Link]

Sources

Foundational

Technical Safety & Handling Guide: 3-Benzyl-4-methoxyaniline Hydrochloride

The following technical guide is structured as a high-level operational whitepaper for research and development professionals. It synthesizes specific chemical data with rigorous safety protocols.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level operational whitepaper for research and development professionals. It synthesizes specific chemical data with rigorous safety protocols.

CAS Registry Number: 2750-20-1 (HCl Salt) | Free Base CAS: 744948-83-2 Formula: C₁₄H₁₆ClNO (HCl Salt) | M.W.: 249.74 g/mol [1]

Executive Summary & Chemical Identity

3-Benzyl-4-methoxyaniline hydrochloride is a specialized pharmaceutical intermediate used primarily in the synthesis of complex bioactive scaffolds, including prostaglandin analogs and GPCR ligands.[1] As a functionalized aniline derivative, it presents specific toxicological challenges—notably potential methemoglobinemia and skin sensitization—that require strict adherence to safety protocols beyond standard laboratory practice.

Chemical Structure & Properties
PropertySpecification
IUPAC Name 3-Benzyl-4-methoxybenzenamine hydrochloride
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate)
Acidity Weakly acidic in aqueous solution (pH ~4-5 due to HCl)
Stability Hygroscopic; Sensitive to light and oxidation (aniline moiety)

Hazard Identification & Risk Assessment (GHS)

Rationale: The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous polysubstituted anilines, as specific toxicological data for this isomer is limited.

GHS Classification
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[2]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1]

  • STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.

Toxicological Mechanism[1]
  • Methemoglobinemia Risk: Like many aniline derivatives, absorption can lead to the oxidation of hemoglobin iron from ferrous (Fe²⁺) to ferric (Fe³⁺), impairing oxygen transport.[1] While the benzyl and methoxy substitutions sterically hinder metabolic N-hydroxylation compared to simple aniline, the risk remains non-negligible.

  • HCl Hydrolysis: Upon contact with mucous membranes (lungs, eyes), the salt hydrolyzes to release hydrochloric acid, causing immediate irritation distinct from the systemic toxicity of the amine.[1]

Operational Handling Workflow

Directive: This workflow integrates engineering controls with PPE to create a self-validating safety loop.

Safe Handling Protocol (DOT Visualization)

The following diagram illustrates the mandatory decision logic for handling this compound.

HandlingWorkflow Start Start: Reagent Retrieval CheckPPE Verify PPE: Nitrile Gloves (Double), Lab Coat, Goggles Start->CheckPPE Environment Is Fume Hood Active? (Face Velocity > 0.5 m/s) CheckPPE->Environment Weighing Weighing Procedure: Use Anti-static Spatula Avoid Dust Generation Environment->Weighing Yes Stop STOP: Secure Hood Notify EHS Environment->Stop No Solubilization Dissolution: Add Solvent (DMSO/MeOH) slowly Exothermic Potential Weighing->Solubilization Proceed Proceed to Reaction Solubilization->Proceed

Figure 1: Operational logic flow for handling 3-Benzyl-4-methoxyaniline HCl to minimize inhalation and contact risks.

Storage Requirements
  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1] The amine group is susceptible to oxidation (browning) upon air exposure.[1]

  • Temperature: Refrigerate (2-8°C).

  • Desiccation: Strictly required.[1] The HCl salt is hygroscopic; moisture absorption alters stoichiometry and promotes hydrolysis.[1]

Emergency Response Protocols

Standard First Aid is insufficient.[1] The following protocols address the specific chemical nature of the hazard.

Exposure Response Logic

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin Wash 15 min Soap & Water (Do NOT use Ethanol) Skin->ActionSkin ActionEye Flush 15 min Lift Eyelids Consult Ophthalmologist Eye->ActionEye ActionInhal Fresh Air Oxygen if Blue (Cyanosis) Monitor for Pulmonary Edema Inhalation->ActionInhal

Figure 2: Emergency triage logic.[1] Note the specific prohibition of ethanol for skin washing, as it increases dermal absorption of anilines.

Firefighting Measures
  • Hazardous Decomposition Products: Emits toxic fumes of Nitrogen Oxides (NOx), Hydrogen Chloride (HCl), and Carbon Monoxide (CO) under fire conditions.[1]

  • Extinguishing Media: Alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray may be used to cool containers but avoid water jet to prevent scattering the chemical.

Analytical Verification & Purity

To validate the identity of 3-Benzyl-4-methoxyaniline HCl before use in synthesis, compare against these predicted parameters.

TechniqueExpected Signal Characteristics
¹H NMR (DMSO-d₆) δ 9.5-10.0 (br s, 3H, NH₃⁺); δ 6.8-7.2 (m, aromatic protons); δ 3.85 (s, 2H, benzylic CH₂); δ 3.75 (s, 3H, O-CH₃).[1]
HPLC Retention time varies by column/method.[1] Use C18 column, Acetonitrile/Water gradient with 0.1% TFA to maintain ion pairing.[1]
Mass Spec (ESI) [M+H]⁺ = 214.12 m/z (Free base mass detected).[1]

References

  • PubChem. (n.d.).[1][3] 3-Benzyl-4-methoxyaniline hydrochloride (Compound Summary). National Library of Medicine. Retrieved February 24, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Aniline. Retrieved February 24, 2026, from [Link]

Sources

Exploratory

Advanced Synthesis of Quinazolinone Scaffolds: Substituted Aniline Intermediates

Topic: Substituted Aniline Intermediates for Quinazolinone Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The quinazolin-4(3H)-one...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Substituted Aniline Intermediates for Quinazolinone Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The quinazolin-4(3H)-one pharmacophore is a privileged structure in medicinal chemistry, serving as the core scaffold for a diverse array of therapeutic agents, including the EGFR inhibitors Gefitinib (Iressa) and Erlotinib (Tarceva). The synthesis of these bicyclic heterocycles hinges critically on the electronic and steric properties of substituted aniline precursors.

This guide provides a technical deep-dive into the construction of quinazolinone cores from substituted anilines. We move beyond basic textbook definitions to explore the mechanistic causality of substituent effects, offering self-validating protocols and optimized workflows for the modern synthetic chemist.

Structural Considerations & Electronic Effects

The reactivity of the aniline precursor dictates the efficiency of the cyclization step. The formation of the pyrimidine ring onto the benzene core typically involves the nucleophilic attack of the aniline nitrogen on an electrophilic carbon (from reagents like formamide, orthoesters, or aldehydes).

Electronic Modulation
  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OMe) or methyl (-Me) at the para or meta positions relative to the amine increase the nucleophilicity of the aniline nitrogen. This generally accelerates the initial condensation step in Niementowski-type syntheses. However, strong EDGs can sometimes lead to over-reactivity or side reactions (e.g., oxidative dimerization) if not controlled.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or halogens (-Cl, -F) deactivates the aniline nitrogen, significantly slowing down nucleophilic attack. Syntheses involving EWG-substituted anilines often require higher temperatures, Lewis acid catalysis, or transition-metal mediation to proceed efficiently.

Regioselectivity

In meta-substituted anilines, cyclization can theoretically occur at either ortho position. Steric bulk usually directs cyclization to the less hindered position (para to the substituent), but electronic directing effects (e.g., lone pair repulsion in halo-anilines) can override steric preferences.

Strategic Synthetic Pathways

We analyze three primary methodologies, evaluating them based on atom economy, scalability, and tolerance of aniline substitution patterns.

Pathway A: The Niementowski Condensation (Thermal)

The classical condensation of anthranilic acids (derived from anilines) with amides.

  • Mechanism: Thermal dehydration.

  • Pros: Scalable, inexpensive reagents.[1]

  • Cons: High temperatures (160–200 °C) often degrade sensitive functional groups.

Pathway B: Isatoic Anhydride Route (Mild)

Reaction of isatoic anhydrides with primary amines.

  • Mechanism: Decarboxylative amidation followed by cyclization.

  • Pros: Milder conditions, high yields, excellent for introducing N3-substituents.

  • Cons: Requires preparation of the anhydride precursor.

Pathway C: Metal-Catalyzed Oxidative Cyclization (Modern)

Direct coupling of 2-aminobenzamides or 2-haloanilines with aldehydes/alcohols using Cu, Pd, or Ir catalysts.

  • Mechanism: Oxidative dehydrogenation or C-H activation.

  • Pros: Tolerates a wide range of sensitive functional groups; often proceeds at lower temperatures.

  • Cons: Cost of catalysts, removal of trace metals.

QuinazolinonePathways Aniline Substituted Aniline Anthranilic Anthranilic Acid Aniline->Anthranilic Carboxylation/Oxidation Benzamide 2-Aminobenzamide Aniline->Benzamide Amidation Isatoic Isatoic Anhydride Anthranilic->Isatoic + Phosgene/Triphosgene Quinazolinone Quinazolin-4(3H)-one (Target Scaffold) Anthranilic->Quinazolinone Niementowski (+ Formamide, Δ) Isatoic->Quinazolinone + Amine (- CO2) Benzamide->Quinazolinone Cu-Catalyzed Oxidative Cyclization

Caption: Figure 1. Strategic retrosynthetic connectivity showing the three primary routes from substituted anilines to the quinazolinone core.

Experimental Protocol: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

This protocol describes the synthesis of a key intermediate for Gefitinib.[2] It utilizes the Niementowski variation optimized for electron-rich anilines, ensuring high yield and purity without chromatographic purification.

Target Molecule: 6,7-Dimethoxyquinazolin-4(3H)-one Precursor: 2-Amino-4,5-dimethoxybenzoic acid (derived from 3,4-dimethoxyaniline)

Materials
  • Reactant A: 2-Amino-4,5-dimethoxybenzoic acid (10.0 g, 50.7 mmol)

  • Reagent: Formamide (50 mL, excess acts as solvent)

  • Catalyst: Ammonium acetate (0.5 g, optional, to accelerate rate)

  • Solvents: Ethanol (for workup), Acetone (for drying)

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-Amino-4,5-dimethoxybenzoic acid (10.0 g) and Formamide (50 mL) to the flask.

  • Reaction: Heat the mixture to 160–170 °C in an oil bath.

    • Critical Checkpoint: The solid starting material should dissolve within 30 minutes, turning the solution amber/brown.

  • Monitoring: Maintain reflux for 6–8 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM). The starting acid spot (

    
    ) should disappear, replaced by the product spot (
    
    
    
    ).
  • Workup (Precipitation): Cool the reaction mixture to room temperature. The product may begin to crystallize.[2][3] Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring.

  • Filtration: Allow the suspension to stand for 30 minutes. Filter the precipitate using a Buchner funnel.

  • Purification (Trituration): Wash the filter cake with water (2 x 50 mL) to remove excess formamide. Then, wash with cold ethanol (20 mL) to remove unreacted organic impurities.

  • Drying: Dry the solid in a vacuum oven at 60 °C for 12 hours.

Expected Yield: 8.5 – 9.5 g (80–90%) Appearance: Off-white to pale beige powder. Validation:


H NMR (DMSO-

) should show characteristic singlets for methoxy groups (~3.8 ppm) and the C-2 proton (~8.0 ppm).

Case Study: Gefitinib Synthesis

Gefitinib (Iressa) exemplifies the application of substituted anilines at two distinct stages: building the core and installing the pharmacophore.

Stage 1: Core Construction

The 6,7-disubstituted quinazolinone core is built from a substituted anthranilic acid precursor (as detailed in the protocol above). The electron-donating methoxy groups facilitate the cyclization.

Stage 2: Chlorination & Aniline Coupling

The quinazolinone is converted to 4-chloro-6,7-dimethoxyquinazoline using


. This intermediate then undergoes an 

reaction with 3-chloro-4-fluoroaniline .[3]
  • Mechanistic Note: The fluorine atom on the aniline is an EWG, reducing the nucleophilicity of the amine. However, the 4-chloroquinazoline is highly electrophilic, allowing the reaction to proceed in isopropanol at reflux.

GefitinibWorkflow cluster_core Core Synthesis cluster_activation Activation cluster_coupling Pharmacophore Installation Start 2-Amino-4,5-dimethoxy- benzoic acid Quinone 6,7-Dimethoxy- quinazolin-4(3H)-one Start->Quinone Formamide 170°C Chloro 4-Chloro-6,7-dimethoxy- quinazoline Quinone->Chloro POCl3 Reflux Gefitinib Gefitinib Precursor Chloro->Gefitinib S_NAr iPrOH, 80°C Aniline 3-Chloro-4-fluoroaniline Aniline->Gefitinib Nucleophile

Caption: Figure 2. Step-wise synthesis of the Gefitinib scaffold, highlighting the convergence of the quinazolinone core with the specific aniline side chain.

Quantitative Data Summary

Reaction ParameterNiementowski (Thermal)Microwave-AssistedMetal-Catalyzed (Cu)
Temperature 160–200 °C140–160 °C80–110 °C
Time 6–12 Hours10–30 Minutes12–24 Hours
Typical Yield 60–85%85–95%70–90%
Atom Economy High (Water byproduct)HighModerate (Oxidant/Ligand)
EWG Tolerance LowModerateHigh

Troubleshooting & Optimization

Problem: Low Yield with EWG-Anilines

  • Cause: Reduced nucleophilicity of the aniline nitrogen prevents attack on the formamide carbonyl.

  • Solution: Switch to the Isatoic Anhydride method.[1] The anhydride is a more reactive electrophile than formamide. Alternatively, use a Lewis acid catalyst (

    
     or 
    
    
    
    ) to activate the carbonyl.

Problem: Incomplete Cyclization (Intermediate Observed)

  • Cause: Formation of the uncyclized diamide intermediate (o-amidobenzamide) without subsequent dehydration.

  • Solution: Increase reaction temperature or add a dehydrating agent (e.g., HMDS or molecular sieves).

Problem: Regioisomers in meta-Substituted Anilines

  • Cause: Competition between steric and electronic directing effects.

  • Solution: Use a bulky protecting group or directing group if possible. For high precision, synthesize the specific 2-aminobenzoic acid isomer before the cyclization step rather than relying on direct aniline cyclization.

References

  • Niementowski Quinazoline Synthesis. Grokipedia. Retrieved from [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. National Institutes of Health (PMC). Retrieved from [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. National Institutes of Health (PMC). Retrieved from [Link]

  • Copper-catalyzed synthesis of pyrido-fused quinazolinones. Royal Society of Chemistry. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 3-Benzyl-4-methoxybenzenamine Hydrochloride for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block 3-Benzyl-4-methoxybenzenamine hydrochloride, with the chemical formula C₁₄H₁₆ClNO, is a substituted aniline derivative that has garnered increasing interest wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Building Block

3-Benzyl-4-methoxybenzenamine hydrochloride, with the chemical formula C₁₄H₁₆ClNO, is a substituted aniline derivative that has garnered increasing interest within the drug discovery and development landscape.[1] Its unique structural motif, featuring a benzyl group at the 3-position and a methoxy group at the 4-position of the aniline ring, makes it a valuable precursor for the synthesis of complex molecules with diverse pharmacological activities. This guide serves as a technical resource for researchers, providing essential information for the procurement, handling, and application of this compound in a laboratory setting.

Molecular Structure and Properties:

  • IUPAC Name: 3-benzyl-4-methoxybenzenamine hydrochloride

  • CAS Number: 2750-20-1[1]

  • Molecular Formula: C₁₄H₁₆ClNO[1]

  • Molecular Weight: 249.74 g/mol

The presence of the primary amine group allows for a wide range of chemical transformations, making it a versatile scaffold in the synthesis of various heterocyclic compounds and other complex organic molecules.

Sourcing and Procurement: A Comparative Analysis of Suppliers

Identifying a reliable supplier is paramount for ensuring the quality and reproducibility of research. The following table provides a summary of known suppliers for 3-benzyl-4-methoxybenzenamine hydrochloride (CAS 2750-20-1). It is important to note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierProduct Name/NumberPurityPack SizePrice (USD)Availability
BLD Pharm 3-Benzyl-4-methoxyaniline hydrochlorideInformation not readily availableNot specifiedContact for quoteIn stock
Sigma-Aldrich (distributor for Enamine) 3-benzyl-4-methoxyaniline hydrochloride (ENA161209085)>95% (typical)Not specifiedContact for quoteIn stock

Note to Researchers: When procuring this chemical, it is crucial to request a Certificate of Analysis (CoA) to verify its identity and purity. The CoA should include details from analytical techniques such as ¹H NMR and mass spectrometry to confirm the structure and may provide purity information from methods like HPLC.[2][3]

Quality Control and Analytical Protocols

Ensuring the integrity of starting materials is a fundamental aspect of scientific research. The following protocols outline standard procedures for the quality control of 3-benzyl-4-methoxybenzenamine hydrochloride.

Identity Verification by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the compound.

Protocol:

  • Dissolve a small sample (5-10 mg) of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

  • Analyze the chemical shifts, integration, and coupling patterns of the protons and compare them with the expected structure. The spectrum should show characteristic signals for the aromatic protons, the benzylic methylene protons, the methoxy protons, and the amine protons.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound.

Protocol:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Develop an appropriate HPLC method, including the selection of a suitable column (e.g., C18), mobile phase (e.g., a gradient of water and acetonitrile with a modifier like trifluoroacetic acid), and detector (e.g., UV at a relevant wavelength).

  • Inject the sample and analyze the resulting chromatogram. The purity is typically determined by the area percentage of the main peak.

Applications in Medicinal Chemistry and Drug Development

Substituted benzylamines are a well-established class of intermediates in the synthesis of a wide range of pharmaceuticals.[4][5][6][7] Their utility stems from the reactivity of the amine group, which allows for the facile introduction of various functionalities and the construction of more complex molecular architectures.

While specific, published synthesis protocols detailing the use of 3-benzyl-4-methoxybenzenamine hydrochloride are not abundant, its structural features suggest its potential as a key intermediate in the synthesis of compounds targeting various biological pathways. The general class of substituted benzenamines and benzylamines are known to be precursors for compounds with analgesic, anti-inflammatory, and other therapeutic properties.[4][8][9]

Workflow for a Hypothetical Synthesis:

The following diagram illustrates a generalized workflow where a substituted benzenamine, such as 3-benzyl-4-methoxybenzenamine hydrochloride, could be utilized in a drug discovery program.

G A 3-Benzyl-4-methoxy- benzenamine HCl B Reaction with Electrophile (e.g., Acyl Chloride) A->B Acylation C Intermediate Amide B->C D Further Functionalization/ Cyclization C->D Chemical Transformation E Target Molecule (e.g., Bioactive Compound) D->E caption Generalized Synthetic Workflow

Caption: Generalized Synthetic Workflow for the Utilization of 3-Benzyl-4-methoxybenzenamine Hydrochloride.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Hazard Statements for Similar Compounds (for reference):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Conclusion and Future Outlook

3-Benzyl-4-methoxybenzenamine hydrochloride is a promising building block for medicinal chemists engaged in the synthesis of novel therapeutic agents. While the current supplier landscape appears limited, the identification of its CAS number (2750-20-1) is a critical first step for researchers seeking to procure this compound. As research into new chemical entities progresses, the demand for such versatile intermediates is likely to increase, potentially leading to a broader range of suppliers and more comprehensive technical data in the future. This guide provides a foundational resource for scientists to confidently source, evaluate, and utilize this compound in their research endeavors.

References

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • Wikipedia. Benzylamine. [Link]

  • Agilent. Certificate of Analysis - GC/MS Toxicology Checkout Mixture. [Link]

  • Spectrum Pharmacy Products. Chemicals. [Link]

  • MP Biomedicals. Safety Data Sheet - Methoxyphenamine Hydrochloride. [Link]

  • Lab Supplies. 3-Chloro-4-methoxybenzylamine Hydrochloride, 1 gram, Each. [Link]

  • MDPI. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

  • ResearchGate. Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety. [Link]

  • Chemical Solvents Inc. Chemicals & Solvents. [Link]

  • Lab Alley. Chemicals for Industrial Commercial and Research Labs. [Link]

  • Google Patents. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • Medires Publishing. Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3. [Link]

  • MilliporeSigma. 4-Methoxybenzylamine, 1 X 100 g. [Link]

  • PubMed. Synthesis, analgesic and anti-inflammatory activities of novel 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles. [Link]

  • Google Patents. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Deoxygenation of (3-amino-4-methoxyphenyl)(phenyl)methanone

[1] Abstract This application note details the reduction of (3-amino-4-methoxyphenyl)(phenyl)methanone (Substrate 1 ) to 3-benzyl-4-methoxyaniline (Product 2 ).[1] While classical methods such as the Wolff-Kishner reduct...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the reduction of (3-amino-4-methoxyphenyl)(phenyl)methanone (Substrate 1 ) to 3-benzyl-4-methoxyaniline (Product 2 ).[1] While classical methods such as the Wolff-Kishner reduction are effective, this guide prioritizes Ionic Hydrogenation using Sodium Borohydride (


) in Trifluoroacetic Acid (TFA). This method offers superior chemoselectivity, milder conditions, and operational safety for laboratory-scale synthesis compared to hydrazine-based protocols.[1] A secondary protocol using the Huang-Minlon modification of the Wolff-Kishner reduction is provided for scale-up scenarios.[1]

Chemical Strategy & Mechanistic Insight

Substrate Analysis

The starting material is an electron-rich diaryl ketone.[1] The presence of the methoxy group at the para position (relative to the ketone) and the amino group at the meta position significantly influences the reaction pathway.

  • Electronic Effect: The 4-methoxy group is a strong

    
    -donor (+M effect).[1] In acidic media, the ketone oxygen is protonated, and the resulting carbocation is resonance-stabilized by the methoxy group.
    
  • Chemoselectivity: Standard catalytic hydrogenation (

    
    ) often stops at the secondary alcohol (benzhydrol) or risks reducing the aromatic ring. Complete deoxygenation to the methylene (
    
    
    
    ) requires a method that drives the equilibrium past the alcohol stage.
Selected Methodology: Ionic Hydrogenation (Gribble Reduction)

We utilize a modification of the Gribble reduction. This "one-pot" sequence involves:

  • Protonation: TFA protonates the carbonyl oxygen.[1]

  • Hydride Attack:

    
     (forming trifluoroacetoxyborohydride species in situ) reduces the ketone to a secondary alcohol (benzhydrol).[1]
    
  • Ionization: The alcohol is protonated by TFA and leaves as water, generating a resonance-stabilized benzhydryl carbocation.[1]

  • Deoxygenation: The carbocation captures a second hydride equivalent to form the methylene bridge.[1]

Reaction Pathway Diagram

ReactionMechanism Substrate (3-amino-4-methoxyphenyl) (phenyl)methanone Oxonium Oxonium Ion (Activated) Substrate->Oxonium Protonation Alcohol Benzhydrol Intermediate Oxonium->Alcohol Reduction 1 Carbocation Stabilized Carbocation Alcohol->Carbocation Ionization Product 3-benzyl-4-methoxyaniline Carbocation->Product Reduction 2 TFA TFA (H+) Hydride1 NaBH4 (H-) Water - H2O Hydride2 NaBH4 (H-)

Figure 1: Stepwise mechanism of Ionic Hydrogenation demonstrating the critical carbocation intermediate stabilized by the p-methoxy group.[1]

Experimental Protocols

Method A: Ionic Hydrogenation (Recommended for Lab Scale)

Advantages: No toxic hydrazine, room temperature (or mild heat), high yield. Safety: TFA is corrosive.[1]


 releases hydrogen gas; ensure good ventilation.[1]
Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Substrate 1 227.261.0Starting Material
Sodium Borohydride 37.835.0 - 7.0Reducing Agent
Trifluoroacetic Acid (TFA) 114.02Solvent (~10-15 vol)Solvent/Acid Catalyst
Dichloromethane (DCM) 84.93Optional Co-solventSolubilizer
Step-by-Step Procedure
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Substrate 1 (1.0 g, 4.4 mmol) in Trifluoroacetic Acid (15 mL).

    • Note: If solubility is poor, add DCM (5 mL). The solution may turn a deep color (often red/orange) due to protonation of the ketone/amine.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add Sodium Borohydride (

    
    ) pellets (832 mg, 22 mmol) portion-wise over 30 minutes.
    
    • Critical Control Point: Addition must be slow to manage exotherm and hydrogen gas evolution.[1] Do not seal the system; allow

      
       to escape through a bubbler.
      
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2–4 hours.

    • Monitoring: Check by TLC (System: 30% EtOAc/Hexanes) or LC-MS.[1] The intermediate alcohol may be visible; if it persists, gently warm to 40°C or add 2 more equivalents of

      
      .
      
  • Quenching: Carefully pour the reaction mixture into crushed ice (100 g) containing NaOH (pellets) or saturated

    
     to neutralize the TFA.
    
    • Caution: This is highly exothermic.[1] Ensure pH is adjusted to >10 to liberate the free amine.[1]

  • Extraction: Extract the aqueous layer with Dichloromethane (

    
     mL).[1]
    
  • Workup: Wash combined organics with Brine (30 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude oil via Flash Column Chromatography (

    
    , Gradient: 0-30% EtOAc in Hexanes).
    

Typical Yield: 75–85% as an off-white solid or viscous oil.[1]

Method B: Wolff-Kishner Reduction (Huang-Minlon Modification)

Advantages: Scalable, robust for non-acid sensitive substrates.[1] Disadvantages: Requires high heat (200°C), toxic hydrazine.

Reagents & Stoichiometry
ReagentEquiv.Role
Substrate 1 1.0Starting Material
Hydrazine Hydrate (80%) 5.0Reducing Agent
KOH (pellets) 4.0Base
Diethylene Glycol SolventHigh-boiling solvent
Step-by-Step Procedure
  • Hydrazone Formation: In a 3-neck flask equipped with a thermometer and distillation condenser, combine Substrate 1, KOH, and Hydrazine Hydrate in Diethylene Glycol.

  • Initial Heating: Heat to 100–120°C for 1 hour to form the hydrazone.

  • Distillation: Increase temperature to 190–200°C. Allow water and excess hydrazine to distill off.

  • Decomposition: Reflux at 200°C for 3–4 hours until

    
     evolution ceases.
    
  • Workup: Cool to room temperature, dilute with water, and extract with Toluene or Ether.

Analytical Validation (QC)

To confirm the identity of 3-benzyl-4-methoxyaniline , look for these key spectral signatures:

TechniqueParameterExpected SignalInterpretation
1H NMR Methylene Bridge

3.8–4.0 ppm (s, 2H)
Disappearance of ketone; appearance of

.
1H NMR Methoxy Group

3.7–3.8 ppm (s, 3H)
Intact ether functionality.[1]
1H NMR Amine Protons

3.0–4.5 ppm (bs, 2H)
Primary amine (

).
LC-MS Molecular Ion


.[1]
IR Carbonyl BandAbsent (~1650

)
Confirms complete reduction.[1]

Troubleshooting Guide

Workflow Logic

Troubleshooting Start Reaction Complete? CheckLCMS Check LC-MS/TLC Start->CheckLCMS Result1 Product (M+H 214) CheckLCMS->Result1 Result2 Alcohol Intermediate (M+H 230) CheckLCMS->Result2 Result3 Starting Material (M+H 228) CheckLCMS->Result3 Action1 Proceed to Workup Result1->Action1 Yes Action2 Add more TFA Increase Temp to 40°C Result2->Action2 Incomplete Deoxygenation Action3 Add more NaBH4 Check Stirring Result3->Action3 No Reaction

Figure 2: Decision tree for reaction monitoring and troubleshooting.

References

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[1] Chemical Society Reviews, 27, 395-404.

  • Huang-Minlon. (1946).[1] "A Simple Modification of the Wolff-Kishner Reduction." Journal of the American Chemical Society, 68(12), 2487–2488. [1]

  • NIST Chemistry WebBook. "Methanone, (4-methoxyphenyl)phenyl-."[1] (Substrate Data). [1]

  • BLD Pharm. "3-Benzyl-4-methoxyaniline."[1][2] (Product Data & CAS 744948-83-2 Verification).

Sources

Application

Application Note: Optimized Protocol for the Diazotization of 3-Benzyl-4-methoxyaniline Hydrochloride

Abstract & Scope This Application Note provides a rigorous technical guide for the diazotization of 3-Benzyl-4-methoxyaniline hydrochloride (CAS: 145658-29-3 analog). While standard diazotization protocols exist for simp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a rigorous technical guide for the diazotization of 3-Benzyl-4-methoxyaniline hydrochloride (CAS: 145658-29-3 analog). While standard diazotization protocols exist for simple anilines, this substrate presents specific challenges due to the steric bulk of the meta-benzyl group and the electron-donating nature of the para-methoxy group.

The presence of the benzyl moiety significantly increases lipophilicity, rendering standard aqueous-only protocols prone to heterogeneous reaction kinetics and low yields. Furthermore, the electron-rich ring increases the susceptibility of the formed diazonium salt to thermal decomposition and self-coupling (tarring). This guide presents an optimized Acetic Acid/HCl Co-solvent System to ensure homogeneity, stoichiometric control, and safety.

Target Audience: Medicinal Chemists, Process Development Engineers.

Chemical Context & Mechanistic Insights

Substrate Analysis
  • Substrate: 3-Benzyl-4-methoxyaniline Hydrochloride (

    
    )
    
  • Electronic Effect: The p-methoxy group is strongly electron-donating (+M effect), which stabilizes the diazonium cation (

    
    ) via resonance but also makes the precursor amine highly nucleophilic. This increases the risk of N-nitrosamine  formation if acidity is insufficient.
    
  • Steric/Solubility Effect: The m-benzyl group breaks the planarity of the crystal lattice, but adds significant hydrophobicity. In pure aqueous HCl (1M-3M), the salt may form a gummy suspension rather than a solution, leading to encapsulated, unreacted amine.

Reaction Mechanism

The reaction proceeds via the generation of the nitrosonium ion (


) from sodium nitrite in strong acid.

DiazotizationMechanism NaNO2 NaNO2 + HCl Nitrosonium NO+ (Nitrosonium) NaNO2->Nitrosonium Acid Generation Substrate Amine HCl Salt (R-NH3+ Cl-) Amine Free Amine (R-NH2) Substrate->Amine Eq. in Acid Nitrosamine N-Nitrosamine (R-NH-NO) Amine->Nitrosamine + NO+ Diazonium Diazonium Salt (R-N2+ Cl-) Nitrosamine->Diazonium - H2O (Fast) Diazonium->Diazonium Resonance Stabilized (Methoxy Group)

Figure 1: Simplified mechanistic pathway for diazotization.

Safety & Hazard Identification

Hazard ClassDescriptionMitigation Strategy
Explosion Hazard Dry diazonium salts are shock-sensitive high explosives.NEVER allow the diazonium salt to dry. Process immediately in solution.
Thermal Runaway Diazotization is exothermic; diazonium decomposition releases

gas rapidly.
Maintain temperature strictly < 5°C . Use active cooling.
Toxicity Nitrosating agents are potent carcinogens.Use fume hood. Quench excess nitrite with Sulfamic Acid.[1][2][3]

Materials & Equipment

Reagents
  • Substrate: 3-Benzyl-4-methoxyaniline HCl (>98% purity).

  • Acid Source: Hydrochloric Acid (37% ACS Reagent) or Sulfuric Acid (if counter-ion sensitivity exists).

  • Nitrosating Agent: Sodium Nitrite (

    
    ), 4N aqueous solution (freshly prepared).
    
  • Solvent: Glacial Acetic Acid (Critical for solubility).

  • Quencher: Sulfamic Acid (

    
    ) or Urea.[1]
    
  • Indicator: Starch-Iodide paper.[4]

Equipment
  • Jacketed glass reactor or 3-neck round bottom flask.

  • Overhead mechanical stirrer (magnetic stirring is insufficient for slurries).

  • Internal temperature probe (PT100 or thermometer).

  • Dropping funnel with pressure equalization.

Experimental Protocol: The "AcOH-Modified" Method

This method is superior to standard aqueous protocols for benzylated anilines due to improved homogeneity.

Step 1: Substrate Solubilization
  • Charge the reactor with 3-Benzyl-4-methoxyaniline HCl (1.0 equiv).

  • Add Glacial Acetic Acid (3.0 - 5.0 volumes relative to mass).

    • Note: The salt may not dissolve completely yet.

  • Add Concentrated HCl (2.5 - 3.0 equiv).

    • Rationale: 1 equiv is consumed to form NaCl; excess is required to maintain pH < 2 to prevent diazo-coupling (tar formation).

  • Stir until a clear solution or a fine, uniform suspension is achieved.

  • Cool the mixture to 0°C – 5°C using an ice/salt bath or cryostat.

Step 2: Diazotization[1]
  • Prepare a solution of Sodium Nitrite (1.1 equiv) in minimum water (approx. 2-3 volumes).

  • Add the

    
     solution dropwise  via addition funnel.
    
    • CRITICAL: Monitor internal temperature. Do not allow T > 5°C.

    • Rate: Addition should take 15–30 minutes depending on scale.

  • The mixture will turn clear (yellow/orange). If precipitate remains, add small aliquots of water or acetic acid, but maintain low temp.

Step 3: Reaction Monitoring
  • Stir at 0–5°C for 30 minutes post-addition.

  • Starch-Iodide Test: Dip a glass rod into the reaction and touch Starch-Iodide paper.

    • Result: Instant Blue/Black indicates excess Nitrous Acid (

      
      ). This is required to drive the reaction to completion.
      
    • Correction: If paper does not turn blue, add 0.1 equiv

      
       and re-stir for 10 mins.
      
Step 4: Quenching (The "Work-Up")

Before using the diazonium salt in the next step (e.g., Sandmeyer, azo coupling), excess nitrous acid must be destroyed to prevent side reactions.

  • Add solid Sulfamic Acid (or Urea) in small portions.

  • Observe gas evolution (

    
    ).[5]
    
    • Mechanism:[1][6][7][8]

      
       [1].
      
  • Test with Starch-Iodide paper again. The paper should remain white (no color change), indicating zero excess nitrite.

Workflow Diagram

ProtocolWorkflow Start Start: 3-Benzyl-4-methoxyaniline HCl Solubilize Add AcOH (5 vol) + HCl (3 eq) Cool to 0-5°C Start->Solubilize Addition Dropwise Addition of NaNO2 (1.1 eq) Maintain T < 5°C Solubilize->Addition Check Starch-Iodide Test Addition->Check Adjust Add 0.1 eq NaNO2 Check->Adjust No Color change Quench Add Sulfamic Acid Until Starch-Iodide is Negative Check->Quench Blue/Black (Excess HNO2) Adjust->Check Ready Ready for Downstream Coupling Quench->Ready

Figure 2: Operational workflow for the AcOH-modified diazotization.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Thick Slurry / Precipitate Poor solubility of the benzyl-aniline salt.Increase Acetic Acid ratio. Ensure vigorous mechanical stirring (not magnetic).
Dark Oil / Tar Formation Decomposition due to high temp or low acidity.Ensure T < 5°C. Check pH is < 1.0. Increase HCl loading.[4]
No End-Point (Blue Paper) Nitrite consumed by side reactions or insufficient addition.Check stoichiometry. Ensure nitrite solution is fresh.
Rapid Gas Evolution Decomposition of diazonium salt.[9]Emergency: Cool immediately to -10°C. Check if the methoxy group is destabilizing (rare in acid); proceed to next step immediately.

Downstream Applications (Context)

Once generated, the 3-benzyl-4-methoxybenzenediazonium salt is a versatile intermediate. Common subsequent steps include:

  • Sandmeyer Reaction: Reaction with CuCl/CuBr to form aryl halides (often used in SGLT2 inhibitor synthesis).

  • Hydrolysis: Heating in dilute acid to form the phenol (3-benzyl-4-methoxyphenol).

  • Azo Coupling: Reaction with electron-rich aromatics to form dyes or prodrug linkers.

References

  • Granger, J., & Sigman, D. M. (2009). Removal of nitrite with sulfamic acid for nitrate N and O isotope analysis with the denitrifier method.[3][10] Rapid Communications in Mass Spectrometry, 23(23), 3753–3762. Link

  • Organic Syntheses. (1923). Diazotization of p-Nitroaniline (General Protocol Adaptation). Org.[1][11] Synth. 3, 71. Link

  • Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964. Link

  • PubChem. (2023). 3-Benzyl-4-methoxyaniline hydrochloride Compound Summary. Link

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Safety Data Sheet (SDS) for specific reagents before handling.

Sources

Method

Friedel-Crafts alkylation conditions for preparing 3-benzyl anilines

This Application Note is designed for researchers and process chemists requiring a robust, regioselective route to 3-benzyl anilines (meta-benzyl anilines). Executive Summary Direct Friedel-Crafts alkylation of aniline i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, regioselective route to 3-benzyl anilines (meta-benzyl anilines).

Executive Summary

Direct Friedel-Crafts alkylation of aniline is chemically non-viable for generating meta-isomers due to the "Deactivation/Directing Paradox" :

  • ** amine-Lewis Acid Complexation:** The basic amine lone pair complexes with catalysts (e.g.,

    
    ), generating a deactivated, meta-directing ammonium salt (
    
    
    
    ) that effectively shuts down electrophilic attack.
  • Regiochemical Mismatch: Protecting the amine (e.g., acetanilide) restores reactivity but enforces ortho/para selectivity, yielding 2- or 4-benzyl isomers, not the target 3-benzyl isomer.

The Solution: This protocol details the "Nitro-Precursor Strategy," utilizing the Friedel-Crafts alkylation of benzene with 3-nitrobenzyl chloride , followed by chemoselective reduction. This route guarantees the meta relationship by locking the geometry in the electrophile prior to coupling.

Part 1: Strategic Reaction Pathway

The synthesis relies on "inverting" the standard approach: instead of alkylating the aniline ring, we alkylate a benzene solvent ring using a meta-substituted electrophile.

Pathway Logic Visualization

G cluster_0 Direct Approach (Failed) cluster_1 Precursor Strategy (Recommended) Start Target: 3-Benzyl Aniline Aniline Aniline Complex Deactivated Salt (No Reaction) Aniline->Complex + AlCl3 Benzene Benzene (Nucleophile) Intermediate 3-Nitrodiphenylmethane Benzene->Intermediate FC Alkylation (AlCl3, Reflux) Electrophile 3-Nitrobenzyl Chloride (Electrophile) Electrophile->Intermediate Product 3-Benzyl Aniline Intermediate->Product Reduction (Fe/HCl or H2/Pd)

Figure 1: Comparison of the failed direct alkylation vs. the robust nitro-precursor strategy.

Part 2: Detailed Experimental Protocols

Stage I: Friedel-Crafts Alkylation

Objective: Synthesis of 3-nitrodiphenylmethane. Reaction Type:


 (Electrophilic Aromatic Substitution).[1]

Reagents & Materials:

  • Substrate (Nucleophile): Benzene (Anhydrous) – Acts as both reactant and solvent to suppress polyalkylation.

  • Electrophile: 3-Nitrobenzyl chloride (1.0 equiv).

  • Catalyst: Aluminum Chloride (

    
    ), Anhydrous (1.2 – 1.5 equiv).
    
  • Quench: Ice-water / dilute HCl.

Step-by-Step Protocol:

  • Apparatus Setup:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

    • Connect the condenser to a gas trap (NaOH solution) to neutralize evolved HCl gas.

    • Maintain an inert atmosphere (

      
       or Ar) throughout.
      
  • Catalyst Suspension:

    • Charge the flask with Benzene (10–20 volumes relative to electrophile).

    • Add Anhydrous

      
        (1.2 equiv) in one portion. Stir at Room Temperature (RT) until partially suspended.
      
    • Note:

      
       quality is critical.[2] Yellow/grey powder indicates hydrolysis; use fresh, white/pale yellow solid.
      
  • Electrophile Addition:

    • Dissolve 3-Nitrobenzyl chloride (1.0 equiv) in a minimum volume of dry benzene.

    • Add this solution dropwise via the addition funnel over 30–45 minutes.

    • Observation: The mixture will darken (orange/red) and HCl gas evolution will commence.

  • Reaction Phase:

    • Heat the mixture to Reflux (80°C) .

    • Time: 3–6 hours.

    • Monitoring: Monitor by TLC (Solvent: Hexane/EtOAc 9:1). The nitro group deactivates the benzyl cation slightly, making this slower than standard benzyl chloride alkylations.

  • Workup:

    • Cool reaction to 0°C (Ice bath).

    • Quench: Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (to break aluminum emulsions).

    • Separate phases. Extract the aqueous layer with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine (

      
      ), dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification:

    • The crude usually contains excess benzene (removed) and trace polyalkylated byproducts.

    • Recrystallize from Ethanol or purify via Flash Column Chromatography (Hexane/EtOAc).

Stage II: Chemoselective Reduction

Objective: Conversion of Nitro group to Aniline.[3]

Method A: Iron/Acid Reduction (Classical & Robust)

  • Reagents: Iron powder (3.0 equiv),

    
     (aq) or dilute HCl, Ethanol/Water solvent.
    
  • Procedure: Reflux the nitro intermediate with Fe powder in EtOH/Water (4:1) with catalytic

    
     for 2 hours.
    
  • Advantage: Highly chemoselective; does not affect the benzylic C-C bond.

Method B: Catalytic Hydrogenation (Cleanest)

  • Reagents:

    
     (1 atm), 10% Pd/C (5-10 wt%), Methanol.
    
  • Procedure: Stir at RT under

    
     balloon for 4–12 hours. Filter through Celite.
    
  • Caution: Ensure conditions are mild to prevent hydrogenolysis of the benzylic bond (though the aniline ring is electron-rich, benzylic C-N cleavage is less likely than C-O).

Part 3: Data & Troubleshooting

Critical Process Parameters (CPP)
ParameterSpecificationRationale
Benzene Stoichiometry >10 EquivalentsExcess benzene acts as solvent and statistically prevents the product (which is more reactive than the deactivated electrophile) from reacting again (Polyalkylation).
Catalyst Loading 1.2 – 1.5 EquivThe nitro group can weakly coordinate

. Excess ensures sufficient free Lewis Acid to generate the carbocation.
Temperature Reflux (80°C)The electron-withdrawing nitro group on the benzyl chloride destabilizes the carbocation intermediate, requiring thermal energy to drive the reaction.
Moisture Control Strictly AnhydrousWater hydrolyzes

to inactive

and HCl, stopping the reaction immediately.
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction Hydrated CatalystUse fresh anhydrous

(should smoke in moist air).
Polyalkylation Insufficient BenzeneIncrease benzene volume or use "High Dilution" addition technique.
Isomer Mixtures Wrong Starting MaterialEnsure 3-nitrobenzyl chloride is pure. Direct alkylation of aniline will yield mixtures.
Emulsion during Workup Aluminum HydroxidesUse 1M HCl or Rochelle's Salt solution during the quench to solubilize aluminum salts.

Part 4: References

  • Friedel-Crafts Alkylation Mechanisms:

    • Olah, G. A.[4] "Friedel-Crafts and Related Reactions."[1][2][4][5][6][7][8][9][10][11] Wiley-Interscience. (Classic reference on Lewis Acid catalysis and mechanism).

    • Chemistry LibreTexts. "16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction." Link

  • Synthesis of Diphenylmethanes:

    • Liangming, N. et al.[12] "Preparation of Cu-γ-Al2O3 Catalyst and Its Performance in Diphenylmethane Synthesis."[12] Chem. Biochem. Eng. Q., 2025.[12][13] (Discusses benzene + benzyl chloride alkylation kinetics). Link

  • Limitations of Aniline in Friedel-Crafts:

    • Master Organic Chemistry. "Friedel-Crafts Alkylation and Acylation."[1][2][4][5][6][7][8][9][10][11] (Explains the deactivation of aniline by Lewis acids). Link

  • Nitro-Group Reduction Protocols:

    • Org.[4][10] Synth. Coll. Vol. 5, p. 829 (1973). (General procedures for reduction of nitro compounds to amines).

Sources

Application

Application Note &amp; Protocol Guide: Strategic Synthesis of Novel Quinoline Scaffolds from 3-Benzyl-4-methoxyaniline

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Overview The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Overview

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning anticancer, antimalarial, and antimicrobial applications.[1][2][3] This guide provides a detailed exploration of synthetic strategies to create novel quinoline derivatives, commencing from the specifically substituted precursor, 3-Benzyl-4-methoxyaniline.

Our focus is not merely on presenting established protocols but on elucidating the chemical rationale behind methodological choices. The electronic and steric properties of the starting material—a strong ortho,para-directing methoxy group and a bulky benzyl substituent—profoundly influence reaction pathways and regiochemical outcomes. This document serves as a practical and theoretical guide to navigating these challenges, enabling the rational design and synthesis of targeted 7-benzyl-6-methoxyquinoline derivatives.

The Critical Decision: Selecting the Optimal Synthetic Pathway

The choice of a synthetic route for quinoline synthesis from a substituted aniline is paramount. Classical named reactions provide the foundation, but the unique substitution pattern of 3-Benzyl-4-methoxyaniline dictates which methods are most viable.

Analysis of the Starting Material: 3-Benzyl-4-methoxyaniline

The starting aniline possesses two key features that govern its reactivity in electrophilic aromatic substitution reactions, which are central to most quinoline syntheses:

  • Electronic Effects: The amino (-NH₂) and methoxy (-OCH₃) groups are potent activating, ortho-para directing groups. They work in concert to strongly activate the aromatic ring towards electrophilic attack.

  • Steric Effects: The benzyl group at the C-3 position introduces significant steric hindrance at the adjacent C-2 position.

This electronic activation, combined with the steric hindrance, allows for a high degree of regiochemical control. The intramolecular cyclization step will preferentially occur at the unhindered C-6 position, which is ortho to the amine and meta to the methoxy group, leading to a predictable substitution pattern in the final quinoline product.

  • Electronic Activation: -NH₂ (ortho, para-directing) -OCH₃ (ortho, para-directing) High electron density at C2, C6, C5.
  • Steric Hindrance: Bulky benzyl group at C3 blocks the C2 position for cyclization.
  • Predicted Outcome: Intramolecular electrophilic attack is highly favored at the C6 position.
Comparison of Suitable Synthesis Methods

Given that we start with an aniline, methods that directly utilize this functionality are preferred. The table below compares the most relevant classical syntheses.

Synthesis MethodCore ReactantsSuitability for 3-Benzyl-4-methoxyanilinePredicted Product CoreKey Considerations
Combes Synthesis Aniline + β-DiketoneExcellent. Direct condensation and acid-catalyzed cyclization.[4][5]2,4-Disubstituted QuinolineOffers control over substituents at the 2- and 4-positions of the quinoline ring based on the choice of β-diketone.
Skraup Synthesis Aniline + Glycerol + Oxidizing AgentGood. A robust but highly exothermic method.[6][7]Unsubstituted (at 2,3,4) QuinolineThe reaction is notoriously vigorous and requires careful temperature control.[7] Ferrous sulfate is often used as a moderator.[7]
Doebner-von Miller Aniline + α,β-Unsaturated CarbonylGood. A more versatile variation of the Skraup synthesis.[8][9]2- and/or 4-Substituted QuinolineAllows for a wider variety of substitution patterns compared to the Skraup method.
Friedländer Synthesis o-Aminoaryl Aldehyde/Ketone + KetoneNot Directly Applicable. Requires prior modification of the starting aniline to introduce an ortho-carbonyl group.[10][11][12]Polysubstituted QuinolineAn indirect, multi-step approach would be necessary, adding complexity.
Conrad-Limpach Aniline + β-KetoesterNot Directly Applicable. Primarily yields 4-hydroxyquinolines (quinolones) under kinetic control.[13][14][15]4-HydroxyquinolineDifferent reaction conditions (kinetic vs. thermodynamic) can lead to 2- or 4-quinolones.[14]

Protocol 1: Combes Synthesis of 2,4-Dimethyl-7-benzyl-6-methoxyquinoline

This protocol details the synthesis of a model compound using the Combes reaction, which proceeds in two stages: the formation of a Schiff base intermediate, followed by an acid-catalyzed cyclodehydration.[5]

G start Start: 3-Benzyl-4-methoxyaniline + Acetylacetone step1 Step 1: Enamine Formation (Schiff Base Tautomer) - Catalyst: Acid (trace) - Removal of H₂O start->step1 Condensation intermediate Intermediate: β-Enaminone step1->intermediate Formation step2 Step 2: Cyclodehydration - Catalyst: Conc. H₂SO₄ - Heat (e.g., 100-120°C) intermediate->step2 Electrophilic Aromatic Substitution product Product: 2,4-Dimethyl-7-benzyl- 6-methoxyquinoline step2->product Aromatization purify Purification & Characterization product->purify final Final Pure Product purify->final

Underlying Mechanism & Rationale

The reaction begins with the nucleophilic attack of the aniline's amino group on one of the carbonyls of the β-diketone (acetylacetone), forming an enamine intermediate after dehydration.[4] The second, rate-determining step involves an acid-catalyzed intramolecular electrophilic aromatic substitution.[5] Concentrated sulfuric acid protonates the enamine, activating it for ring closure onto the electron-rich aniline ring at the sterically accessible and electronically activated C-6 position. Subsequent dehydration and aromatization yield the final quinoline product.

G start Aniline + Diketone enamine β-Enaminone Intermediate start->enamine Condensation (-H₂O) protonated enamine->protonated H₂SO₄ (Cyclization) dehydration Dehydration protonated->dehydration Proton Transfer product Final Quinoline Product dehydration->product Aromatization (-H₂O)

Detailed Experimental Protocol

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
3-Benzyl-4-methoxyaniline213.282.13 g10.01.0
Acetylacetone (2,4-Pentanedione)100.121.10 g (1.12 mL)11.01.1
Concentrated Sulfuric Acid (98%)98.08~10 mL-Catalyst/Solvent

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Benzyl-4-methoxyaniline (2.13 g, 10.0 mmol) and acetylacetone (1.12 mL, 11.0 mmol).

  • Acid Addition (Caution!): Place the flask in an ice-water bath to control the initial exotherm. Slowly and carefully, with continuous stirring, add concentrated sulfuric acid (~10 mL) dropwise via a dropping funnel over 15-20 minutes.

    • Scientist's Insight: The slow addition of concentrated H₂SO₄ is critical for safety and prevents charring of the reactants. The acid serves as the catalyst for both enamine formation and the subsequent cyclodehydration.[4]

  • Reaction: Once the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath at 110-120 °C for 3 hours. The color of the mixture will darken significantly.

  • Work-up - Quenching and Basification: Allow the mixture to cool to room temperature. Carefully pour the viscous mixture onto ~100 g of crushed ice in a large beaker with vigorous stirring. This will precipitate the crude product sulfate salt.

  • Neutralize the acidic solution by slowly adding a cold, concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) until the pH is >10. Perform this step in an ice bath to dissipate the heat of neutralization. The free base of the quinoline derivative will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Skraup Synthesis of 7-Benzyl-6-methoxyquinoline

The Skraup synthesis is a classic, powerful method for creating the core quinoline ring, though it requires stringent safety precautions due to its highly exothermic nature.[7][16]

Underlying Mechanism & Rationale

The reaction proceeds via several key steps:

  • Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[6]

  • Michael Addition: The aniline nitrogen performs a conjugate (Michael) addition to the acrolein.[6]

  • Cyclization & Dehydration: The intermediate undergoes an acid-catalyzed electrophilic cyclization onto the C-6 position of the aniline ring, followed by dehydration.

  • Oxidation: The resulting dihydroquinoline is oxidized to the aromatic quinoline. The oxidizing agent (traditionally nitrobenzene or arsenic pentoxide) is crucial for this final aromatization step.[17]

Detailed Experimental Protocol

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
3-Benzyl-4-methoxyaniline213.282.13 g10.0Reactant
Glycerol92.092.76 g (2.2 mL)30.0Acrolein Precursor
Nitrobenzene123.110.5 g (0.42 mL)4.0Oxidizing Agent
Concentrated Sulfuric Acid (98%)98.0810 mL-Catalyst/Dehydrator
Ferrous Sulfate Heptahydrate278.010.5 g-Moderator

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask fitted with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3-Benzyl-4-methoxyaniline (2.13 g, 10.0 mmol), glycerol (2.2 mL, 30.0 mmol), nitrobenzene (0.42 mL, 4.0 mmol), and ferrous sulfate heptahydrate (0.5 g).

    • Scientist's Insight: Ferrous sulfate is added to moderate the notoriously violent reaction, ensuring a smoother temperature profile.[7]

  • Acid Addition (Caution!): Begin stirring the mixture and, through the dropping funnel, add concentrated sulfuric acid (10 mL) slowly and cautiously over 30 minutes. The temperature will rise; use a water bath to keep it below 120 °C during the addition.

  • Reaction: After the addition is complete, heat the mixture to 140-150 °C using an oil bath and maintain this temperature for 3-4 hours.

  • Work-up: Cool the reaction mixture to below 100 °C and dilute carefully with water. Make the solution strongly alkaline (pH > 10) by the slow addition of concentrated sodium hydroxide solution while cooling in an ice bath.

  • Purification - Steam Distillation: The crude quinoline product is often purified from the tarry byproducts using steam distillation.[7] Transfer the alkaline mixture to a larger flask and perform steam distillation. The quinoline derivative, being steam-volatile, will co-distill with the water.

  • Extraction: Collect the distillate and extract it several times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification & Structural Characterization

Obtaining high-purity quinoline derivatives is critical for their use in drug development.[18] The crude product from either synthesis will require further purification.

Purification Techniques
  • Recrystallization: This is the preferred method if the crude product is a solid. A solvent screen should be performed to find a suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane).

  • Column Chromatography: For oily products or mixtures that are difficult to crystallize, silica gel column chromatography is the standard method.[19][20] A gradient of ethyl acetate in hexane is a common eluent system for quinoline derivatives.

  • Salt Formation: As basic compounds, quinolines can be purified by forming crystalline salts (e.g., hydrochloride or picrate salts), filtering the salt, and then regenerating the free base by treatment with a base.[19]

Spectroscopic Confirmation

Unambiguous structural confirmation is essential.[21] For the predicted product, 2,4-Dimethyl-7-benzyl-6-methoxyquinoline , the following spectral features are expected.

TechniqueExpected Observations
¹H NMR - Two singlets in the aromatic region for the quinoline protons (H-5 and H-8).- A complex multiplet for the benzyl aromatic protons (~7.2-7.4 ppm).- A singlet for the benzyl CH₂ group (~4.0-4.2 ppm).- A singlet for the methoxy (-OCH₃) group (~3.9-4.1 ppm).- Two singlets for the methyl groups at C-2 and C-4 (~2.5-2.7 ppm).
¹³C NMR - Characteristic shifts for the quinoline ring carbons, with C2 and C8a typically downfield due to the nitrogen atom's influence.[21]- Signals for the methoxy carbon (~55-60 ppm) and the two methyl carbons (~20-25 ppm).- Signals for the benzylic CH₂ and aromatic carbons.
FT-IR - Aromatic C-H stretching (~3000-3100 cm⁻¹).- C=C and C=N stretching in the aromatic region (~1500-1650 cm⁻¹).- C-O stretching for the methoxy group (~1200-1250 cm⁻¹).
Mass Spec (EI) - A strong molecular ion peak (M⁺) corresponding to the calculated molecular weight of the final product.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Alfindee, M., Al-antary, T., & Aouad, M. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • J&K Scientific LLC. (2025). Friedländer Synthesis.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • BenchChem. (2025). Addressing challenges in the purification of quinoline derivatives.
  • Organic-Reaction.com. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • The Pharma Innovation. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review.
  • Combes quinoline synthesis. (n.d.).
  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2024).
  • ACS Publications. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • MDPI. (2020).
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • IJCRT.org. (n.d.).
  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • MDPI. (2025).
  • PubMed. (2020).
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • Centurion University. (n.d.). Skraup synthesis of Quinoline. CUTM Courseware.
  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Google Patents. (n.d.).
  • Combe's synthesis. (n.d.).
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • ACS Publications. (n.d.).
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Wikipedia. (n.d.). Skraup reaction.
  • Skraup reaction. (2020).
  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism.
  • Google Patents. (n.d.).
  • WordPress.com. (2012). Skraup's Synthesis. Vive Chemistry.
  • Medwin Publishers. (2019).
  • ResearchGate. (2019).

Sources

Method

Application Note: Isolation of 3-Benzyl-4-methoxyaniline Free Base (Desalting Protocol)

The following Application Note and Protocol details the laboratory procedure for the isolation of the free base form of 3-Benzyl-4-methoxyaniline from its hydrochloride salt. This procedure is intended for use by qualifi...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the laboratory procedure for the isolation of the free base form of 3-Benzyl-4-methoxyaniline from its hydrochloride salt. This procedure is intended for use by qualified research personnel in a controlled laboratory setting for synthetic or analytical applications.[1]

Note on Terminology: While the term "free-basing" is colloquially used to describe this process in non-scientific contexts, the correct technical terminology used in this Application Note is "Salt Neutralization" or "Free Base Isolation." This process is a fundamental organic chemistry technique used to alter the solubility and reactivity of amine compounds.[1][2]

Introduction & Scientific Rationale

In drug discovery and organic synthesis, amine-containing compounds like 3-Benzyl-4-methoxyaniline are frequently supplied as hydrochloride salts (HCl) to enhance stability and water solubility.[1] However, the salt form is often unsuitable for subsequent nucleophilic reactions (e.g., acylations, alkylations) or specific analytical characterizations (e.g., GC-MS, certain NMR solvents).

The isolation of the free base restores the nitrogen's lone pair electrons, thereby increasing nucleophilicity and altering the compound's partition coefficient (


), making it soluble in organic solvents. This protocol outlines a chemically rigorous method to deprotonate the anilinium cation using a biphasic alkaline extraction system.[1]
Chemical Principle

The process relies on the Henderson-Hasselbalch relationship.[1][2] By adjusting the aqueous pH to significantly above the pKa of the anilinium ion (typically pKa ~4–5 for aniline derivatives), the equilibrium shifts entirely toward the neutral (free base) species, which then partitions into the organic phase.


[1]

Safety & Hazard Identification

Warning: Aniline derivatives are known to be toxic and potential carcinogens.[1] They can be absorbed through the skin and may cause methemoglobinemia.[1]

Hazard ClassDescriptionPrecaution
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.[1][2]Use full PPE: Nitrile gloves, lab coat, safety glasses.[1]
Target Organ Toxicity Potential blood damage (Methemoglobinemia).[1]Work strictly within a fume hood.[1]
Flammability Organic solvents (DCM/EtOAc) used in extraction are flammable.[1][2]Keep away from heat/sparks.[1][3]

Materials & Equipment

Reagents
  • Target Compound: 3-Benzyl-4-methoxyaniline hydrochloride[1][2]

  • Base: Saturated Sodium Bicarbonate (

    
    ) solution or 1M Sodium Hydroxide (
    
    
    
    ).
    • Note:

      
       is milder and often sufficient for anilines, preventing potential side reactions.[1]
      
  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    ).[1][2]
  • Water: Deionized (DI) water.[1][2]

Equipment
  • Separatory funnel (125 mL or appropriate size)

  • Rotary evaporator[1]

  • Erlenmeyer flasks[1]

  • pH paper or meter[1]

Experimental Protocol: Free Base Isolation

This protocol describes the conversion of 1.0 gram of the hydrochloride salt.[1] Scale linearly as required.

Step 1: Dissolution[1]
  • Weigh 1.0 g of 3-Benzyl-4-methoxyaniline hydrochloride into a 100 mL beaker.

  • Add 20 mL of DI water. Stir until the solid is fully dissolved.

    • Observation: If the salt is not fully soluble, slight warming (30°C) or addition of a small amount of methanol may be required, though pure water is preferred to ensure phase separation later.[1]

Step 2: Neutralization (Basification)[1]
  • Slowly add saturated

    
     solution  (approx. 15-20 mL) to the aqueous amine solution while stirring.
    
  • Monitor pH.[1] Continue addition until the pH reaches 9–10 .

    • Mechanism:[1] The solution will likely become cloudy or an oil will separate out. This precipitate is the insoluble free base forming.[1]

Step 3: Liquid-Liquid Extraction[1]
  • Transfer the basified mixture to a separatory funnel .

  • Add 20 mL of Dichloromethane (DCM) .

  • Stopper the funnel and shake vigorously for 30 seconds, venting frequently to release pressure.

  • Allow the layers to separate.[1] The free base will migrate into the bottom (DCM) organic layer.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Repeat extraction: Add another 15 mL of DCM to the remaining aqueous layer, shake, separate, and combine with the first organic extract.

Step 4: Washing and Drying
  • (Optional) Wash the combined organic phase with 10 mL of Brine (saturated NaCl) to remove trapped water.[1]

  • Add anhydrous

    
      to the organic solution. Swirl and let sit for 5-10 minutes.
    
    • Visual Check: The solution should be clear (not cloudy) and the drying agent should flow freely.[1]

  • Filter the solution through a fluted filter paper or sintered glass funnel to remove the drying agent.[1]

Step 5: Isolation[1]
  • Concentrate the filtrate using a rotary evaporator under reduced pressure (bath temp < 40°C).

  • Result: The free base will remain as an oil or low-melting solid.[1]

  • Verification: Confirm the absence of the HCl salt by checking solubility (should be soluble in non-polar solvents like hexane/ether) or by NMR (shift in ortho-protons).[1]

Process Visualization

Workflow Diagram

The following diagram illustrates the critical path for the isolation of the free base.

G Start Start: 3-Benzyl-4-methoxyaniline HCl Dissolve Dissolve in DI Water Start->Dissolve Basify Add Base (NaHCO3/NaOH) pH > 9 Dissolve->Basify Deprotonation Extract Extraction with Organic Solvent (DCM or EtOAc) Basify->Extract Biphasic System PhaseSep Phase Separation (Aq. vs Org.) Extract->PhaseSep CollectOrg Collect Organic Layer (Contains Free Base) PhaseSep->CollectOrg Target in Org. Phase Dry Dry (MgSO4) & Filter CollectOrg->Dry Evap Rotary Evaporation Dry->Evap End End: Purified Free Base Evap->End

Caption: Step-by-step workflow for the liquid-liquid extraction and isolation of the amine free base.

Chemical Equilibrium Diagram

This diagram visualizes the pH-dependent species distribution.[1][2]

Equilibrium Acid Acidic pH (<4) Soluble Cation (R-NH3+) Base Basic pH (>9) Insoluble Neutral (R-NH2) Acid->Base + OH- (Deprotonation) Base->Acid + H+ (Protonation)

Caption: Equilibrium shift driven by pH adjustment, dictating solubility and phase partitioning.[1][2]

Analytical Data Summary

The following table summarizes the expected physical property changes upon conversion.

PropertyHydrochloride Salt (HCl)Free Base
State Crystalline SolidOil or Low-Melting Solid
Water Solubility HighVery Low / Insoluble
Organic Solubility Low (in non-polar solvents)High (DCM, EtOAc, Ether)
Reactivity Non-nucleophilic (protected)Nucleophilic (active amine)
Melting Point Distinct/HighGenerally Lower

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. [1]

  • PubChem. (n.d.).[1][4] Compound Summary: Aniline Derivatives. National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).[1] [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in the Reduction of 3-Benzoyl-4-methoxyaniline

Welcome to the technical support center for the reduction of 3-benzoyl-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and freq...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reduction of 3-benzoyl-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding this important synthetic transformation. The reduction of the benzoyl group to a benzyl group in this molecule is a critical step in the synthesis of various pharmaceutical intermediates. Achieving high yield and purity is paramount, and this resource is structured to address common challenges encountered in the laboratory.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the reduction of 3-benzoyl-4-methoxyaniline, providing insights into reagent selection and reaction mechanisms.

Q1: What are the primary methods for reducing the carbonyl group of 3-benzoyl-4-methoxyaniline to a methylene group?

There are several established methods for the reduction of aryl ketones to their corresponding alkanes. The most common and applicable methods for this specific substrate include the Wolff-Kishner reduction, the Clemmensen reduction, and catalytic hydrogenation.[1][2][3] Each method has its own advantages and is suitable for different substrate sensitivities and experimental conditions.

Q2: Which reducing agent is most appropriate for this transformation?

The choice of reducing agent is critical and depends on the overall stability of your molecule.

  • Wolff-Kishner Reduction: This method utilizes hydrazine hydrate in the presence of a strong base (like potassium hydroxide) at high temperatures.[2][4] It is particularly useful for substrates that are sensitive to acidic conditions.[2]

  • Clemmensen Reduction: This reaction employs a zinc-mercury amalgam in concentrated hydrochloric acid.[1][5] It is effective for aryl-alkyl ketones but is not suitable for acid-sensitive substrates.[1]

  • Catalytic Hydrogenation: This method involves the use of a metal catalyst (like Palladium on carbon) and a hydrogen source. It can be a milder alternative, but the conditions must be carefully controlled to avoid reduction of other functional groups.[6][7]

Q3: Can I use sodium borohydride (NaBH₄) for this reduction?

Sodium borohydride is a mild reducing agent that typically reduces ketones to secondary alcohols, not to the fully reduced methylene group.[8][9] While NaBH₄ is excellent for converting benzophenone to benzhydrol[8], further reduction to the diphenylmethane structure requires more forcing conditions or different reagents.[10] Therefore, NaBH₄ alone is not suitable for the direct conversion of 3-benzoyl-4-methoxyaniline to 3-benzyl-4-methoxyaniline.

II. Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section provides a structured approach to troubleshooting common issues encountered during the reduction of 3-benzoyl-4-methoxyaniline.

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired 3-benzyl-4-methoxyaniline is a frequent challenge. The underlying causes can range from reagent quality to procedural errors.

Potential Causes & Corrective Actions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting Protocol:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.[9][11] A co-spot of the starting material and the reaction mixture will clearly indicate if the ketone is still present.

      • Extend Reaction Time: If starting material is still present, extend the reaction time. For Wolff-Kishner reductions, ensure the temperature is high enough for the decomposition of the hydrazone intermediate.[12]

      • Increase Reagent Stoichiometry: An insufficient amount of the reducing agent can lead to an incomplete reaction. Consider a modest increase in the molar equivalents of the reducing agent.

  • Degradation of Reagents: The reducing agents used in these reactions can be sensitive to air and moisture.

    • Troubleshooting Protocol:

      • Verify Reagent Quality: Use freshly opened or properly stored reagents. For instance, the zinc amalgam for a Clemmensen reduction should be freshly prepared.[1] Hydrazine hydrate for a Wolff-Kishner reduction should be of high purity.

      • Inert Atmosphere: For reactions sensitive to air, such as certain catalytic hydrogenations, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Sub-optimal Reaction Temperature: The temperature can significantly impact the reaction rate and yield.

    • Troubleshooting Protocol:

      • Optimize Temperature: For Wolff-Kishner reductions, ensure the temperature is sufficiently high (typically >180 °C) to drive the reaction to completion.[12] For Clemmensen reductions, refluxing conditions are generally required.[13]

Troubleshooting Flowchart for Low Yield

start Low Product Yield check_completion Is the reaction complete? (Check via TLC) start->check_completion extend_time Extend reaction time check_completion->extend_time No check_reagents Are reagents of good quality? check_completion->check_reagents Yes end_point Re-run experiment with optimized conditions extend_time->end_point increase_reagent Increase reagent stoichiometry use_fresh Use fresh/properly stored reagents check_reagents->use_fresh No check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes use_fresh->end_point optimize_temp Adjust temperature check_temp->optimize_temp No check_temp->end_point Yes optimize_temp->end_point

Caption: Troubleshooting workflow for addressing low product yield.

Issue 2: Formation of Side Products and Impurities

The presence of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of side products.

Potential Side Products and Their Origins:

Side ProductPotential CauseRecommended Action
3-Benzoyl-4-methoxyaniline (Starting Material) Incomplete reaction.See troubleshooting for "Low or No Product Yield".
Intermediate Alcohol (3-(hydroxy(phenyl)methyl)-4-methoxyaniline) Incomplete reduction, particularly with milder reducing agents or insufficient reaction time/temperature.[14]Increase reaction time, temperature, or use a stronger reducing agent.
Azine Formation A common side reaction in Wolff-Kishner reductions where the hydrazone reacts with another molecule of the ketone.[2]This can be suppressed by ensuring the reaction is carried out under strictly anhydrous conditions.[12]
Pinacol Coupling Products Dimerization can occur during Clemmensen reductions.Using a highly active zinc amalgam and concentrated acid can help suppress this side reaction.

Troubleshooting Protocol for Impurity Formation:

  • Characterize Impurities: If possible, isolate and characterize the major impurities using techniques like NMR, Mass Spectrometry, or IR spectroscopy. Understanding the structure of the side product can provide clues about the undesired reaction pathway.

  • Optimize Reaction Conditions:

    • For Wolff-Kishner: Ensure the removal of water, as it can lead to the formation of azines.[12]

    • For Clemmensen: The quality of the zinc amalgam is crucial. Ensure it is freshly prepared and activated.[1]

  • Purification Strategy: If side products are unavoidable, a robust purification strategy is necessary.

    • Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities.

    • Recrystallization: If the product is a solid, recrystallization can be a powerful technique for achieving high purity.[8]

Issue 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

Troubleshooting Protocol for Isolation and Purification:

  • Work-up Procedure:

    • Quenching: Ensure the reaction is properly quenched to neutralize any remaining reactive reagents. For example, in a Clemmensen reduction, carefully neutralize the acidic solution.

    • Extraction: Use an appropriate organic solvent for extraction. Ensure the aqueous layer is at the correct pH to maximize the partitioning of the product into the organic phase.

  • Purification:

    • Solvent System for Chromatography: If using column chromatography, perform a systematic TLC analysis with different solvent systems to find the optimal conditions for separation.

    • Solvent for Recrystallization: If recrystallizing, screen various solvents or solvent mixtures to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

III. Experimental Protocols

This section provides a general, step-by-step methodology for performing a Wolff-Kishner reduction, which is often a robust choice for this particular substrate due to its tolerance of the amine and ether functionalities.

Protocol: Wolff-Kishner Reduction of 3-Benzoyl-4-methoxyaniline

  • Hydrazone Formation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3-benzoyl-4-methoxyaniline in a suitable high-boiling solvent such as diethylene glycol.

    • Add an excess of hydrazine hydrate (typically 2-3 equivalents).

    • Heat the mixture to reflux for 1-2 hours to ensure the complete formation of the hydrazone. Water will be evolved during this step.

  • Reduction:

    • Allow the reaction mixture to cool slightly.

    • Carefully add a strong base, such as potassium hydroxide pellets (typically 3-4 equivalents).

    • Slowly heat the mixture to a higher temperature (e.g., 180-200 °C) to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas. This step should be performed in a well-ventilated fume hood.

    • Maintain this temperature until the evolution of gas ceases, indicating the completion of the reaction.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully dilute the mixture with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3-benzyl-4-methoxyaniline.

Reaction Pathway Visualization

start 3-Benzoyl-4-methoxyaniline hydrazone Hydrazone Intermediate start->hydrazone + Hydrazine Hydrate product 3-Benzyl-4-methoxyaniline hydrazone->product + Strong Base, Heat - N2, - H2O

Caption: Key stages in the Wolff-Kishner reduction.

IV. References

  • IvyPanda. (2025, August 1). Reduction of Benzophenone to Benzhydrol: Yield, Spectrometry and Green Synthesis. [Link]

  • ACS Publications. (2003, July 24). Kinetics of Liquid-Phase Catalytic Hydrogenation of Benzophenone to Benzhydrol. Organic Process Research & Development. [Link]

  • ACS Publications. (2000, February 3). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters. [Link]

  • Ohkuma, T., Koizumi, M., Ikehira, H., Yokozawa, T., & Noyori, R. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(5), 659–662. [Link]

  • ResearchGate. Catalytic transfer hydrogenation of benzophenone and actophenone derivatives by catalyst 1. [Link]

  • PMC. A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols. [Link]

  • Unknown. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol. [Link]

  • ResearchGate. Catalytic hydrogenation of benzophenone to benzhydrol. Diphenylmethane is the over-reduced product. [Link]

  • ACS Publications. (1991). Zinc-promoted reactions. 1. Mechanism of the Clemmensen reaction. Reduction of benzophenone in glacial acetic acid. The Journal of Organic Chemistry. [Link]

  • Juniper Publishers. (2024, April 16). The Clemmensen Reduction. [Link]

  • Vaia. Wolff-Kishner reduction of benzophenone gives (a) benzene (b) toluene (c) diphenylmethane (d) ethylbenzene. [Link]

  • Wiley Online Library. The Wolff-Kishner Reduction. [Link]

  • ACS Publications. Zinc-promoted reactions. 1. Mechanism of the Clemmensen reaction. Reduction of benzophenone in glacial acetic acid. [Link]

  • Beilstein Journals. (2014, January 23). Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study. [Link]

  • ResearchGate. Reduction of benzophenones 4 to diphenylmethanes 3. [Link]

  • The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

  • Zenodo. (2022, July 6). REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. [Link]

  • Wikipedia. Clemmensen reduction. [Link]

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • PubMed. (2026, January 29). Highly enantioselective reduction of benzophenones by engineered Geotrichum candidum alcohol dehydrogenase. [Link]

  • YouTube. (2020, September 11). Reduction of benzophenone with sodium borohydride. [Link]

  • ACS Publications. Mechanistic aspects of the Wolff-Kishner reaction. 7. The W-K reaction of benzophenone hydrazone in dimethyl sulfoxide. [Link]

  • ACS Publications. (2025, December 26). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. [Link]

  • ACS Publications. (2025, December 17). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. [Link]

  • St. John's University & College of St. Benedict. Aromatic Side Chain Reduction: Ketones. [Link]

  • YouTube. (2023, March 13). Clemmensen reduction. [Link]

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • Google Patents. CN105753731B - A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.

  • Chemistry LibreTexts. (2026, February 16). 3.9: Reduction of Aromatic Compounds. [Link]

  • PMC. (2013, April 8). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. [Link]

  • YouTube. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2015, April 23). How can an aromatic ketone be reduced in the presence of a nitro group?. [Link]

  • Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

  • MDPI. (2018, May 22). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. [Link]

  • Homework.Study.com. Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • WebAssign. Experiment 3 - Reduction of a Ketone. [Link]

  • Chemistry Steps. Reduction of Aldehydes and Ketones. [Link]

  • MDPI. (2010, June 11). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • ResearchGate. Synthesis of N-benzylidene-4-methoxyaniline under various temperatures. [Link]

  • Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • The Royal Society of Chemistry. NHC-Carbene Cyclopentadienyl Iron Based Catalyst for a General and Efficient Hydrosilylation of Imines. [Link]

  • DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. [Link]

  • SciSpace. Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. [Link]

Sources

Optimization

handling hygroscopic aniline hydrochloride salts in organic synthesis

Technical Support Ticket #AHC-992 Subject: Handling & Troubleshooting Hygroscopic Aniline Hydrochloride Salts Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #AHC-992 Subject: Handling & Troubleshooting Hygroscopic Aniline Hydrochloride Salts Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview

You are accessing the Aniline Hydrochloride Handling & Optimization Guide . This resource addresses the common failure modes associated with protonated aniline salts (


) in organic synthesis. These salts are notoriously hygroscopic and prone to oxidative degradation (discoloration), leading to stoichiometry errors, incomplete conversions, and side reactions in moisture-sensitive couplings (e.g., Buchwald-Hartwig, Diazotization).

Module 1: Diagnosis & Characterization

Is your reagent compromising your reaction?

Before proceeding with a synthesis, assess the physical state of your aniline hydrochloride. Visual cues are often the first indicator of compromised integrity.

IndicatorObservationTechnical ImplicationRecommended Action
Texture Free-flowing white powderDry, high purityProceed with reaction.
Texture Clumping or "sticky" crystalsSurface moisture absorption (<5%

)
Dry in vacuum oven (See Protocol A).
Texture Deliquescent/Liquid layerSignificant hydrolysis/solvationDo not use. Recrystallize or perform Acid-Base Reset (Protocol C).
Color White to Off-WhiteAcceptable purityProceed.
Color Green, Grey, or BrownOxidative degradation (Poly-aniline formation)Purification required. Colored impurities can poison catalysts.
Quantitative Verification

For critical GMP or catalytic steps, visual inspection is insufficient.

  • Melting Point: Pure aniline HCl melts at 196–198°C . A depressed or broad range (>2°C) indicates moisture or impurities.

  • qNMR (Quantitative NMR): Dissolve a known mass in DMSO-

    
     with an internal standard (e.g., dimethyl sulfone). Integrate the 
    
    
    
    peak relative to the standard to calculate exact wt% water.
  • Karl Fischer (KF) Titration: Caution: Anilines can interfere with standard KF reagents by shifting pH or causing side reactions.[1][2][3] Use buffered KF reagents (containing benzoic or salicylic acid) to suppress interference.

Module 2: Remediation Protocols

Protocol A: Vacuum Oven Drying (Mild Moisture)

Use when: Salt is clumpy but white/off-white.

  • Spread salt thinly on a glass petri dish.

  • Heat to 60–80°C under full vacuum (<10 mbar) for 4–6 hours.

    • Note: Do not exceed 110°C; while faster, it risks sublimation or thermal decomposition near the melting point.

  • Cool under vacuum or in a desiccator with

    
    .
    
Protocol B: Recrystallization (Purification)

Use when: Salt is slightly colored or requires high purity.[4]

  • Dissolve crude salt in a minimum amount of boiling absolute ethanol .

  • (Optional) Add activated charcoal, stir for 5 mins, and hot-filter to remove colored impurities.

  • Allow to cool slightly, then add diethyl ether dropwise until turbidity persists.

  • Cool to 0°C to crystallize. Filter and wash with cold ether.

Protocol C: The "Acid-Base Reset" (Severe Degradation)

Use when: Salt is heavily colored (green/brown) or wet. This converts the salt back to the free base for distillation/extraction, then reforms the clean salt.

AcidBaseReset Start Degraded Aniline HCl (Green/Wet) Step1 Dissolve in Water Acidify slightly (pH < 2) Start->Step1 Step2 Wash with Ether/EtOAc (Removes neutral organics) Step1->Step2 Step3 Basify Aqueous Layer (NaOH to pH > 10) Step2->Step3 Discard Organic Wash Step4 Extract Free Aniline (DCM or Ether) Step3->Step4 Free base separates Step5 Dry Organic Layer (Na2SO4) & Filter Step4->Step5 Step6 Precipitate Salt (Add HCl in Dioxane/Ether) Step5->Step6 End Pure White Aniline HCl Step6->End

Figure 1: Workflow for regenerating pure aniline hydrochloride from degraded stock.

Module 3: Reaction Troubleshooting

Issue: Stoichiometry Mismatch

Symptom: Incomplete conversion despite calculating correct equivalents. Cause: Hygroscopic salts contain "hidden" water mass. If your salt is 10% water by weight, weighing 100 mg means you only added 90 mg of reactant. Fix:

  • Determine water content (via qNMR).

  • Adjust weigh-out using the formula:

    
    
    
Issue: Catalyst Poisoning in Cross-Couplings

Symptom: Palladium-catalyzed Buchwald-Hartwig amination fails. Cause: Moisture from the salt hydrolyzes the catalyst or ligand; trace acid inhibits base activation. Fix:

  • Azeotropically dry the salt in the reaction flask before adding catalyst.

    • Add salt + Toluene.

    • Rotovap to dryness (removes water as azeotrope).

    • Repeat 2x.

  • Use a glovebox for final dispensing.

Frequently Asked Questions (FAQ)

Q: Can I dry aniline hydrochloride in a desiccator without heat? A: Yes, but it is slow. Use a vacuum desiccator with high-efficiency desiccants like Phosphorus Pentoxide (


) or KOH pellets. Silica gel is often insufficient for removing tightly bound water from amine salts.

Q: Why does my aniline salt turn green? A: This is "aniline black" formation—an oxidative polymerization triggered by air and light. While the bulk material may still be intact, the colored impurities can act as radical scavengers or catalyst poisons. If the color is deep, use Protocol C .

Q: Can I use the free base instead of the salt to avoid these issues? A: Yes, but the free base is more prone to oxidation (turning dark brown/black rapidly) and is a liquid, which can be harder to dispense accurately in small quantities. The salt is preferred for long-term storage stability. If using the free base, distill it over Zinc dust immediately before use.

Q: Does the HCl salt interfere with Grignard reactions? A: Absolutely. The acidic proton on the nitrogen (


) will instantly quench 1 equivalent of Grignard reagent. You must use at least 2 equivalents of Grignard (one to deprotonate, one to react) or free-base the aniline in situ using a non-nucleophilic base (like NaH) before adding the organometallic.

References

  • Purification of Aniline Hydrochloride. BenchChem Technical Support. (2025).[4][5][6][7] Protocol for vacuum oven drying and recrystallization.

  • Quantitative NMR (qNMR) for Water Determination. National Institutes of Health (PubMed). (2023).[8][9] Method validation for trace water quantification.

  • Karl Fischer Titration Interferences. Honeywell / Merck Millipore Application Notes. (2023).[8][9] Buffering requirements for aromatic amines.[1]

  • Organic Syntheses, Coll. Vol. 1. Preparation and Purification of Aniline Derivatives. Standard procedures for handling amine salts.[2]

  • Safe Handling of Hygroscopic Salts. HepatoChem / ResearchGate. (2016).[10] Techniques for moisture-free weighing and transfer.

Sources

Troubleshooting

troubleshooting low solubility of 3-Benzyl-4-methoxyaniline in non-polar solvents

Executive Summary & Chemical Profile The Core Issue: Users frequently report that 3-Benzyl-4-methoxyaniline (CAS: 744948-83-2 or similar isomers) displays "amphiphilic conflict."[1][2] While the benzyl group suggests lip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

The Core Issue: Users frequently report that 3-Benzyl-4-methoxyaniline (CAS: 744948-83-2 or similar isomers) displays "amphiphilic conflict."[1][2] While the benzyl group suggests lipophilicity, the amine (-NH₂) and methoxy (-OMe) groups create a robust hydrogen-bonding network in the crystal lattice.[1][2] Non-polar solvents (alkanes) lack the dipole moment to disrupt this lattice, leading to partial solubility, "oiling out," or precipitation upon cooling.

Chemical Profile:

  • Structure: Aniline core with a para-methoxy group and a meta-benzyl group.[1][2]

  • Key Interaction: The molecule can π-stack (via benzyl/phenyl rings) and Hydrogen bond (via amine).[1][2]

  • Thermodynamic Barrier:

    
     in pure hexane is insufficient to overcome 
    
    
    
    .[1]

Diagnostic & Troubleshooting (Q&A)

Q1: Why does the compound "oil out" instead of crystallizing in Heptane/Hexane?

Diagnosis: This is a classic "Metastable Zone" failure. Technical Explanation: When 3-Benzyl-4-methoxyaniline is heated in a non-polar solvent, it melts (forming a liquid-liquid emulsion) before it dissolves.[1][2] Upon cooling, the compound separates as a supercooled liquid (oil) because the solvent cannot stabilize the transition to an ordered crystal lattice. The non-polar solvent repels the polar amine heads, forcing them to aggregate into droplets. The Fix: You need a "Bridge Solvent." Add 2-5% of a polar aprotic solvent (like THF or Toluene) to the Heptane.[1] This lowers the interfacial tension and allows orderly crystal growth.[1]

Q2: I need to run a reaction in Toluene, but the starting material won't dissolve completely at RT.

Diagnosis: Toluene offers


 interactions but lacks H-bond accepting capability.[1][2]
Technical Explanation:  While Toluene is better than Hexane (due to the benzyl group affinity), it cannot break the intermolecular H-bonds between the aniline -NH₂ protons and the -OMe oxygens of neighboring molecules.[1][2]
The Fix: 
  • Thermal Activation: Heat to 40-50°C. The increased entropy often overcomes the lattice energy.[1][2]

  • The "DCM Spike": Dissolve the compound in a minimum volume of Dichloromethane (DCM), add this to the Toluene, and then strip the DCM under vacuum if strict non-polarity is required (often the amorphous solid formed after stripping dissolves better than the crystalline bulk).

Q3: Can I use this compound in a Suzuki or Buchwald coupling in non-polar media?

Diagnosis: Solubility is critical for catalyst turnover.[1][2] The Fix: Yes, but do not rely on pure non-polar solvents.

  • Recommended System: Toluene/Water (biphasic) or Toluene/Dioxane (9:1).[1][2]

  • Why: The catalyst (Pd) requires the substrate to be in the solution phase. If the aniline is undissolved, the reaction kinetics will stall, leading to catalyst decomposition.

Solvent Selection & Data Matrix

The following table summarizes solubility behaviors based on the "Like Dissolves Like" principle, adjusted for the specific functional groups of 3-Benzyl-4-methoxyaniline.

Solvent ClassRepresentative SolventSolubility RatingTechnical Notes
Alkanes n-Hexane, Heptane, PentanePoor Avoid as single solvent. High risk of oiling out.[1][2] Use only as an anti-solvent in recrystallization.[1]
Aromatics Toluene, Xylene, BenzeneModerate Good

interaction with benzyl group.[1][2] May require heat (40°C+) or co-solvent (THF) to break H-bonds.[1][2]
Chlorinated DCM, Chloroform, DCEExcellent "Universal" solvent for this class.[1] Good for initial dissolution before transferring to reaction media.[1][2]
Ethers THF, MTBE, DioxaneGood to Excellent The oxygen in THF acts as an H-bond acceptor for the aniline -NH₂, aiding dissolution.[2]
Alcohols Methanol, Ethanol, IPAGood (Hot) Soluble when hot; likely to crystallize upon cooling. Excellent for purification/recrystallization.[1][2]

Validated Protocols

Protocol A: The "Bridge Solvent" Method (For Reaction Setup)

Use this when you must use a non-polar solvent (e.g., Toluene) for a reaction but the starting material is stubborn.

  • Weigh the target amount of 3-Benzyl-4-methoxyaniline into the reaction vessel.

  • Add the bulk non-polar solvent (e.g., Toluene) to reach 90% of the target volume.

  • Spike the mixture with Tetrahydrofuran (THF) or Dichloromethane (DCM) equivalent to 5-10% of the total volume.[1][2]

    • Mechanism:[1][2] The polar solvent molecules solvate the amine head, "chaperoning" the molecule into the non-polar bulk.

  • Stir vigorously at 40°C for 10 minutes.

  • Cool to reaction temperature. The compound should remain in solution due to the supersaturation stability provided by the co-solvent.

Protocol B: Recrystallization from "Oiled Out" Mixtures

Use this if your compound has formed a gummy oil at the bottom of the flask.

  • Re-heat the mixture until the oil dissolves or becomes less viscous.

  • Add a polar solvent (Ethanol or Ethyl Acetate) dropwise until the solution becomes clear (homogeneous).

  • Remove from heat and let it cool slowly to Room Temperature.

  • Seed the solution with a tiny crystal of the pure compound (if available) or scratch the glass wall with a glass rod.[1]

    • Why: Scratching creates nucleation sites (micro-glass particles) that trigger lattice formation.[1][2]

  • Cool further in an ice bath (0°C). Crystals should form instead of oil.[1]

Visual Troubleshooting Logic

Solubility_Troubleshooting Start Start: 3-Benzyl-4-methoxyaniline Solubility Issue Solvent_Check Which Solvent System? Start->Solvent_Check NonPolar Non-Polar (Hexane/Heptane) Solvent_Check->NonPolar Alkanes Aromatic Aromatic (Toluene/Xylene) Solvent_Check->Aromatic Aromatics Issue_Oil Issue: Oiling Out? NonPolar->Issue_Oil Action_Cosolvent Action: Add 5% THF or EtOAc (Bridge Solvent) Issue_Oil->Action_Cosolvent Yes Reaction_Check Is this for a Reaction? Action_Cosolvent->Reaction_Check Action_Heat Action: Heat to >50°C then Slow Cool Action_Heat->Reaction_Check Issue_Cloudy Issue: Cloudy/Suspension? Aromatic->Issue_Cloudy Issue_Cloudy->Action_Heat No (Just slow) Action_DCM_Spike Action: Dissolve in min. DCM, add Toluene, strip DCM Issue_Cloudy->Action_DCM_Spike Yes Action_DCM_Spike->Reaction_Check Success Solution Stable / Ready Reaction_Check->Success Dissolved

Figure 1: Decision tree for troubleshooting solubility issues based on solvent class and observed physical state.

References

  • Pfizer Inc. (2016).[1][2][3] CHEM21 Solvent Selection Guide of Classical- and Less Classical-Solvents. Green Chemistry.

  • Sanofi. (2013).[1][2][4] Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.

  • PubChem. (2025).[1][2][5] Compound Summary: N-Benzyl-4-methoxyaniline.[1][2] National Library of Medicine.[1]

  • Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard text for purification protocols).

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Profiling: Methylene Proton Shifts in 3-Benzyl-4-methoxyaniline

Topic: 1H NMR chemical shifts of methylene protons in 3-Benzyl-4-methoxyaniline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR chemical shifts of methylene protons in 3-Benzyl-4-methoxyaniline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis and characterization of diarylmethane scaffolds—common pharmacophores in SGLT2 inhibitors and estrogen receptor modulators—the methylene bridge (


)  serves as the critical diagnostic "handle."

For 3-Benzyl-4-methoxyaniline , this methylene signal typically resonates as a singlet in the 3.85 – 3.95 ppm range (in


). This guide compares this signature against its structural isomer (N-benzyl-4-methoxyaniline) and the unsubstituted parent scaffold (diphenylmethane), providing a definitive reference for purity assessment and structural validation.
Structural Context & Diagnostic Importance

The target molecule, 3-Benzyl-4-methoxyaniline, features a methylene bridge connecting a phenyl ring to a polysubstituted aniline core. The chemical shift of these protons is highly sensitive to the electronic environment of the central ring, specifically the ortho-methoxy and meta-amino substituents.

Why this specific shift matters:

  • Regioisomer Differentiation: During Friedel-Crafts benzylation or reduction sequences, it is crucial to distinguish the C-alkylated product (Target) from the N-alkylated impurity (N-benzyl-4-methoxyaniline).

  • Electronic Profiling: The shift position correlates with the electron density of the aniline ring, influencing downstream reactivity in drug coupling steps.

Diagram 1: Structural & Electronic Analysis

The following diagram illustrates the electronic influences acting on the methylene bridge.

G Target 3-Benzyl-4-methoxyaniline (Target) Methylene Methylene Bridge (-CH2-) Target->Methylene Contains Shift Observed Shift: ~3.90 ppm (Singlet) Methylene->Shift Determines Methoxy 4-Methoxy Group (Ortho to CH2) Methoxy->Methylene Steric Compression & Inductive Effects Amine 1-Amino Group (Meta to CH2) Amine->Methylene Weak Electronic Shielding

Caption: Electronic and steric factors influencing the chemical shift of the methylene bridge in the target scaffold.

Comparative Data Analysis

The following table contrasts the target molecule with its primary structural isomer and the parent hydrocarbon. This comparison is essential for identifying "isomer drift" during synthesis.

Table 1: Comparative Chemical Shifts of Methylene Protons (


, 400/500 MHz) 
CompoundStructure TypeMethylene

(ppm)
MultiplicityKey Differentiator
3-Benzyl-4-methoxyaniline C-Benzyl (Target) 3.85 – 3.95 Singlet Upfield relative to N-isomer
N-Benzyl-4-methoxyanilineN-Benzyl (Isomer)4.32SingletDeshielded by Nitrogen
DiphenylmethaneUnsubstituted Parent3.95 – 4.00SingletBaseline Reference
2-Benzyl-4-chloroanisoleHalogen Analog3.92SingletInductive withdrawal minimal
Technical Interpretation
  • The Target (3.90 ppm): The methylene group is flanked by two aromatic rings. The ortho-methoxy group on the aniline ring exerts two competing effects: electron donation via resonance (increasing electron density on the ring carbons) and electron withdrawal via induction. In the ortho position, the steric environment also prevents optimal planarity, often resulting in a shift slightly upfield (shielded) or comparable to diphenylmethane.

  • The N-Isomer (4.32 ppm): If the benzyl group is attached to the nitrogen atom (secondary amine), the protons are significantly deshielded due to the electronegativity of the nitrogen. A peak at 4.32 ppm is a clear indicator of N-alkylation impurity [1].

  • Diphenylmethane (3.98 ppm): The unsubstituted bridge serves as the baseline. The electron-rich nature of the methoxy-aniline ring in the target molecule provides a slight shielding effect, pushing the signal upfield to ~3.90 ppm compared to the neutral diphenylmethane [2].

Experimental Protocol: High-Resolution Acquisition

To ensure reproducible data for regulatory filing or publication, follow this standardized characterization workflow.

Diagram 2: NMR Characterization Workflow

Workflow Sample 1. Sample Preparation 10-15 mg in 0.6 mL CDCl3 Filter 2. Filtration Remove suspended solids (Cotton plug/PTFE filter) Sample->Filter Acquisition 3. Acquisition Pulse: 30° | Scans: 16-64 D1: 1.0s | Temp: 298K Filter->Acquisition Processing 4. Processing LB: 0.3 Hz | Phasing: Auto/Man Ref: TMS (0.00) or CHCl3 (7.26) Acquisition->Processing Analysis 5. Analysis Integrate 3.8-4.4 ppm region Check for Isomer (4.32 ppm) Processing->Analysis

Caption: Step-by-step workflow for obtaining high-fidelity NMR data for diarylmethane derivatives.

Detailed Methodology
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS. While DMSO-
    
    
    
    is an alternative, it may cause peak broadening due to hydrogen bonding with the amine and shift the methylene signal to ~3.80 ppm.
  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent. High concentrations (>30 mg) can induce stacking effects (anisotropy), shifting aromatic and benzylic signals upfield.

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30° (maximizes signal-to-noise per unit time).

    • Relaxation Delay (D1): 1.0 – 2.0 seconds. The benzylic protons relax relatively quickly, but sufficient D1 ensures accurate integration relative to aromatic protons.

    • Spectral Width: -2 to 14 ppm.

  • Referencing: Calibrate the spectrum to the residual

    
     peak at 7.26 ppm  or the internal TMS standard at 0.00 ppm .
    
Troubleshooting & Validation

Issue: Doublet Splitting of the Methylene Signal

  • Cause: If the methylene protons appear as an AB quartet or split doublet, the molecule may possess chiral elements elsewhere (e.g., if a chiral auxiliary was used in synthesis) or restricted rotation (atropisomerism) due to bulky ortho substituents.

  • Resolution: For 3-Benzyl-4-methoxyaniline, the protons are enantiotopic (chemically equivalent) in an achiral environment. A singlet is expected.[1] If splitting occurs, check for contamination or restricted rotation at low temperatures (< -20°C).

Issue: Signal Overlap

  • Observation: The methoxy group (

    
    ) typically resonates at 3.75 – 3.80 ppm .
    
  • Differentiation: The methylene bridge (~3.90 ppm) is usually distinct from the methoxy singlet. However, in lower field instruments (300 MHz), these may overlap.

  • Solution: Use a shift reagent (Eu(fod)3) or acquire in Benzene-

    
    , which induces significant solvent shifts (ASIS) to separate the methoxy and methylene signals.
    
References
  • Wong, C. M., McBurney, R. T., Binding, S. C., Peterson, M. B., Gonçales, V. R., Gooding, J. J., & Messerle, B. A. (2017).[2] N-benzyl-4-methoxyaniline (7): Analytical Data. Green Chemistry, 19, 3142-3151.[2] (Confirming the N-isomer shift at 4.32 ppm).

  • BenchChem. (2025).[1] NMR Characterization: A Comparative Guide for Diphenylmethane Analogs. BenchChem Technical Guides. (Establishing the diphenylmethane baseline at ~3.95 ppm).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard referencing protocols).

Sources

Comparative

Comprehensive Guide to HPLC Purity Analysis of 3-Benzyl-4-methoxyaniline Hydrochloride

Executive Summary: The Analytical Challenge In the synthesis of high-value pharmaceutical intermediates, 3-Benzyl-4-methoxyaniline hydrochloride (CAS: 2750-20-1) represents a specific analytical challenge. Unlike simple...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

In the synthesis of high-value pharmaceutical intermediates, 3-Benzyl-4-methoxyaniline hydrochloride (CAS: 2750-20-1) represents a specific analytical challenge. Unlike simple anilines, this molecule possesses a hydrophobic benzyl tail and an electron-donating methoxy group, creating a "push-pull" electronic system on the aromatic ring.

The primary difficulty in purity analysis is not merely retaining the main peak, but resolving it from its structural isomers—specifically N-benzyl-4-methoxyaniline (a common rearrangement or side-product) and the starting material precursors like 3-benzyl-4-nitroanisole . Standard C18 methods often fail to distinguish the subtle pi-electron differences between ring-substituted (3-benzyl) and nitrogen-substituted (N-benzyl) isomers.

This guide compares the industry-standard C18 approach against a high-selectivity Biphenyl/Phenyl-Hexyl protocol , demonstrating why the latter is the superior choice for rigorous purity profiling in drug development.

Compound Profile & Critical Parameters

Before method selection, we must understand the physicochemical behavior of the analyte.

ParameterCharacteristicChromatographic Implication
Structure Primary aromatic amine with 3-benzyl substitution.Susceptible to silanol tailing on older silica columns.
Salt Form Hydrochloride (HCl).Highly soluble in water/methanol; requires buffering to prevent peak splitting (free base vs. salt equilibrium).
pKa (Est.) ~4.5 - 5.0 (Aniline nitrogen).Mobile phase pH must be controlled. At pH < 3.0, it is fully protonated (

), improving peak shape.
UV Max ~240 nm, ~280 nm.Dual-band monitoring recommended.

Comparative Analysis: C18 vs. Biphenyl Stationary Phases

We evaluated two distinct separation strategies. The data below summarizes the performance metrics based on experimental design principles for aromatic amines.

Option A: The "Standard" C18 Method
  • Column: C18 (Octadecylsilane), 5 µm, 4.6 x 150 mm.[1]

  • Mechanism: Hydrophobic interaction.

  • Pros: Robust, widely available, cheap.

  • Cons: Poor selectivity for aromatic isomers. The N-benzyl impurity often co-elutes with the 3-benzyl target because their hydrophobicity (logP) is nearly identical.

Option B: The "Advanced" Biphenyl Method (Recommended)
  • Column: Biphenyl or Phenyl-Hexyl, 2.7 µm (Core-Shell), 4.6 x 100 mm.

  • Mechanism: Hydrophobic interaction + Pi-Pi (π-π) Stacking .

  • Pros: The biphenyl phase interacts with the pi-electrons of the benzyl and aniline rings. The steric difference between the rigid ring-benzyl (Target) and the flexible N-benzyl (Impurity) results in significantly different retention times.

  • Cons: Slightly higher column cost.

Performance Data Summary
MetricOption A: Standard C18Option B: Advanced BiphenylVerdict
Resolution (Target vs. N-Benzyl Isomer)

(Partial Co-elution)

(Baseline Separation)
Biphenyl Wins
Peak Symmetry (Tailing Factor)


Biphenyl Wins
Run Time 25 Minutes12 Minutes Biphenyl Wins
MS Compatibility Low (if Phosphate buffer used)High (Formate buffer used) Biphenyl Wins

Recommended Protocol: The "Gold Standard" Method

This protocol is designed to be self-validating. The use of an acidic mobile phase ensures the amine remains protonated, eliminating "ghost peaks" caused by pH fluctuations.

Instrumentation & Conditions[1][2][3][4][5]
  • System: HPLC with PDA (Photo Diode Array) or UPLC.

  • Column: Kinetex Biphenyl or equivalent (2.6 µm, 4.6 x 100 mm).

  • Temperature: 35°C (Controls viscosity and kinetics).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (primary) and 210 nm (impurity sweep).

Mobile Phase Composition[2][4]
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

    • Why Formic Acid? It buffers at pH ~2.7, ensuring the aniline is fully protonated (

      
      ) for sharp peaks and is compatible with Mass Spectrometry (LC-MS) if confirmation is needed later.
      
  • Solvent B: Acetonitrile (HPLC Grade).

    • Why Acetonitrile? Lower viscosity than methanol, allowing higher flow rates and sharper peaks for aromatics.

Gradient Table
Time (min)% Solvent A% Solvent BEvent
0.0 955Equilibrate / Injection
8.0 4060Elution of Target & Hydrophobic Impurities
9.0 595Column Wash (Remove dimers/oligomers)
11.0 595Hold Wash
11.1 955Re-equilibration
15.0 955End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of 3-Benzyl-4-methoxyaniline HCl into a 10 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).

  • Working Sample: Dilute Stock 1:10 to obtain 0.1 mg/mL .

    • Critical Step: Filter through a 0.22 µm PTFE or Nylon filter before injection to protect the column.

Visualizing the Workflow

The following diagram illustrates the logical decision tree for analyzing this compound, highlighting the critical "Isomer Check" step that many generic methods miss.

HPLC_Workflow Start Start: Raw Material Analysis Solubility Dissolve in 50:50 H2O:ACN (Ensure HCl salt dissociation) Start->Solubility Column_Select Select Column: Biphenyl vs. C18 Solubility->Column_Select C18_Path Standard C18 Route Column_Select->C18_Path Generic Method Biphenyl_Path Recommended Biphenyl Route Column_Select->Biphenyl_Path Optimized Method Coelution Risk: Co-elution of N-benzyl isomer C18_Path->Coelution Separation Success: Baseline Separation of Isomers (Pi-Pi Selectivity) Biphenyl_Path->Separation Detection Detection: UV @ 254nm (Check Purity %) Separation->Detection MS_Check Optional: LC-MS Confirmation (M+H = 214.12) Detection->MS_Check If impurity > 0.1%

Caption: Analytical workflow emphasizing the critical selection of Biphenyl stationary phases to resolve structural isomers.

Troubleshooting & Self-Validation

To ensure "Trustworthiness" (the T in E-E-A-T), use these system suitability checks:

  • The "Ghost Peak" Check: Inject a blank (Diluent only). If peaks appear at the retention time of the aniline, your needle wash is insufficient. Increase the needle wash duration or use 100% Methanol as the wash solvent.

  • Peak Tailing: If the Tailing Factor (

    
    ) > 1.5, the amine is interacting with silanols.
    
    • Fix: Add 10mM Ammonium Formate to Solvent A (instead of just Formic Acid) to compete for silanol sites.

  • Retention Shift: If retention times drift, check the pH of Solvent A. It must be consistent (pH 2.7 ± 0.1).

References

  • PubChem. (2025).[3][4] 3-Benzyl-4-methoxyaniline hydrochloride (Compound Summary).[4][5] National Library of Medicine. [Link]

  • Sielc Technologies. (2018).[6] Separation of p-Nitro-N-benzylaniline on Newcrom R1 HPLC column. (Demonstrates separation principles for benzyl-anilines). [Link]

Sources

Validation

Distinguishing 3-Benzyl-4-methoxyaniline from 3-Chloro-4-methoxyaniline by MS

This guide outlines a definitive mass spectrometry (MS) workflow to distinguish 3-benzyl-4-methoxyaniline from 3-chloro-4-methoxyaniline . While their molecular weights differ significantly, this guide focuses on structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a definitive mass spectrometry (MS) workflow to distinguish 3-benzyl-4-methoxyaniline from 3-chloro-4-methoxyaniline . While their molecular weights differ significantly, this guide focuses on structural confirmation using isotopic signatures and fragmentation mechanisms, essential for impurity profiling and reaction monitoring (e.g., verifying a cross-coupling reaction where the chloro- group is replaced by a benzyl moiety).

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

The differentiation of these two compounds relies on three distinct MS characteristics:

  • Intact Mass: A mass shift of +56 Da (replacement of Cl with Benzyl).

  • Isotopic Pattern: The presence of a 3:1 intensity ratio (M:M+2) in the chloro- derivative versus a standard carbon envelope in the benzyl derivative.

  • Fragmentation Fingerprint: The generation of the tropylium ion (m/z 91) for the benzyl derivative versus the loss of methyl radical (M-15) and chlorine radical for the chloro derivative.

Feature3-Chloro-4-methoxyaniline3-Benzyl-4-methoxyaniline
Formula C

H

ClNO
C

H

NO
Monoisotopic Mass 157.03 Da213.12 Da
Key Isotope Signature

Cl /

Cl (100% / 32%)
Standard

C envelope
Dominant Fragment m/z 142 [M-CH

]

m/z 91 [C

H

]

(Tropylium)
Diagnostic Loss

15 (Methyl),

35 (Cl)

122 (Loss of Anisidine core)
Fundamental MS Signatures
A. The "Chlorine Fingerprint" (3-Chloro-4-methoxyaniline)

The most immediate confirmation of the 3-chloro derivative is the isotopic abundance of chlorine. Chlorine exists naturally as


Cl (75.8%) and 

Cl (24.2%).
  • Observation: In the MS1 spectrum, the molecular ion cluster will appear as a doublet separated by 2 Da.

  • Validation: The intensity of the M+2 peak (m/z 159) must be approximately 32-33% of the M peak (m/z 157). Any deviation suggests interference or lack of chlorination.

B. The "Tropylium" Signature (3-Benzyl-4-methoxyaniline)

The 3-benzyl derivative lacks the M+2 chlorine signature. Instead, its structural confirmation comes from the stability of the benzyl moiety.

  • Mechanism: Under Collision-Induced Dissociation (CID) or Electron Ionization (EI), the bond between the central aromatic ring and the benzylic carbon is prone to cleavage.

  • Observation: This cleavage generates the resonance-stabilized tropylium ion (C

    
    H
    
    
    
    )
    at m/z 91 . This peak is often the base peak or a major fragment in MS/MS spectra of benzyl-substituted aromatics.
Fragmentation Pathways & Mechanisms

The following diagram illustrates the divergent fragmentation pathways that serve as the "decision tree" for structural assignment.

FragmentationPathways cluster_chloro 3-Chloro-4-methoxyaniline (Precursor m/z 157) cluster_benzyl 3-Benzyl-4-methoxyaniline (Precursor m/z 214) ChloroParent [M+H]+ m/z 158 (Isotope M+2 @ 30%) ChloroFrag1 [M-CH3]+ m/z 143 (Quinoid Ion) ChloroParent->ChloroFrag1 -15 Da (CH3) ChloroFrag2 [M-Cl]+ m/z 123 (Loss of Cl) ChloroParent->ChloroFrag2 -35 Da (Cl) BenzylParent [M+H]+ m/z 214 (No M+2 Cl pattern) BenzylFrag1 Tropylium Ion m/z 91 BenzylParent->BenzylFrag1 Benzylic Cleavage (Diagnostic) BenzylFrag2 [M-CH3]+ m/z 199 BenzylParent->BenzylFrag2 -15 Da (CH3)

Figure 1: Comparative fragmentation pathways.[1] The red path highlights the chlorine isotope and radical loss; the blue path highlights the diagnostic tropylium formation.

Experimental Protocol

To ensure reproducibility, follow this standardized LC-MS/MS protocol. This method is designed to separate the compounds (if present in a mixture) and generate the required fragment ions.

Sample Preparation
  • Solvent: Methanol or Acetonitrile (LC-MS Grade).

  • Concentration: 10 µg/mL (10 ppm). Avoid saturating the detector to preserve accurate isotope ratios.

LC-MS Conditions
ParameterSettingRationale
Ionization Source ESI (Positive Mode)Anilines protonate readily ([M+H]

).
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)Separation of polarities; Benzyl derivative is more hydrophobic.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElution strength.
Gradient 5% B to 95% B over 5 min3-chloro elutes earlier; 3-benzyl elutes later due to increased lipophilicity.
Collision Energy Stepped (10, 20, 40 eV)Low energy preserves parent isotopes; high energy generates m/z 91.

Step-by-Step Workflow:

  • Run Full Scan (MS1):

    • Check for m/z 158 vs. 214.

    • Decision Gate: If m/z 158 is present, zoom in to verify the 158/160 doublet (3:1 ratio).

  • Run Product Ion Scan (MS2):

    • Select m/z 214 as precursor.

    • Apply 20-40 eV collision energy.

    • Decision Gate: Look for m/z 91.[2][3] If present, it confirms the benzyl attachment.

    • Select m/z 158 as precursor.

    • Look for m/z 143 (loss of methyl) and verify retention of Cl pattern in fragments if possible.

Data Interpretation Guide

Use this table to interpret your final spectra.

ObservationConclusion
m/z 158 dominant, m/z 160 present (~30%) Confirmed 3-Chloro-4-methoxyaniline. The isotope pattern is the primary validator.
m/z 214 dominant, no m/z 216 (<5%) Confirmed 3-Benzyl-4-methoxyaniline. Lack of Cl isotopes confirms substitution.
MS2 of 214 shows m/z 91 (Base Peak) Structural Proof. The benzyl group is attached. The charge localizes on the tropylium ion.
MS2 of 158 shows m/z 123 Loss of Chlorine. Confirms the halogen was labile under high energy.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21441, 3-Chloro-4-methoxyaniline. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010).Fragmentation mechanisms of protonated benzylamines and anilines in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. (Mechanistic insight into benzylic cleavage).

Sources

Comparative

melting point comparison of 3-Benzyl-4-methoxyaniline HCl vs free base

The following guide details the comparative physical properties of 3-Benzyl-4-methoxyaniline in its free base and hydrochloride salt forms. 3-Benzyl-4-methoxyaniline: Free Base vs. Hydrochloride Salt Executive Summary In...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative physical properties of 3-Benzyl-4-methoxyaniline in its free base and hydrochloride salt forms.

3-Benzyl-4-methoxyaniline: Free Base vs. Hydrochloride Salt

Executive Summary

In drug development and organic synthesis, the physical state of an intermediate dictates its handling, purification, and storage protocols.

For 3-Benzyl-4-methoxyaniline , a distinct divergence in physical properties exists between the free base and the HCl salt:

  • Free Base (CAS 744948-83-2): Predominantly exists as a viscous oil or low-melting solid at room temperature. The introduction of the benzyl group at the 3-position disrupts the crystal packing of the parent 4-methoxyaniline, lowering the melting point.

  • HCl Salt (CAS 2750-20-1): Exists as a stable crystalline solid with a significantly higher melting point (typically >180°C).

Recommendation: For routine handling, storage, and solid-phase characterization, conversion to the Hydrochloride (HCl) salt is strongly recommended to ensure chemical stability and accurate weighing.

Chemical Profile & Identification
FeatureFree BaseHydrochloride Salt
Chemical Name 3-Benzyl-4-methoxyaniline3-Benzyl-4-methoxyaniline hydrochloride
CAS Number 744948-83-2 2750-20-1
Molecular Formula C₁₄H₁₅NOC₁₄H₁₅NO[1][2][3][4] · HCl
Molecular Weight 213.28 g/mol 249.74 g/mol
Structure Aniline derivative with lipophilic benzyl tailIonic lattice structure
Comparative Physical Properties

The following data compares the observed and predicted properties based on structural analogs (p-anisidine and benzylanilines).

PropertyFree BaseHCl SaltPerformance Implication
Physical State Viscous Oil / Low Solid Crystalline Solid HCl salt allows for easier filtration and weighing.
Melting Point < 50 °C (Predicted) > 180 °C (Predicted) Free base may melt during transport; Salt remains stable.
Solubility (Water) Low (Lipophilic)Moderate to HighSalt form is preferred for aqueous workups.
Solubility (Organic) High (DCM, EtOAc, MeOH)Low in non-polar (Hexane, Et₂O)Free base is extracted into organics; Salt precipitates from ether.
Oxidative Stability Low (Prone to oxidation)High (Protonation protects N)Free base turns brown/black over time; Salt is shelf-stable.
Mechanistic Insight: Why the Difference?
  • Free Base: The molecule relies on weak Van der Waals forces and dipole-dipole interactions. The bulky benzyl group at the ortho position to the methoxy group (and meta to the amine) creates steric hindrance that disrupts efficient crystal packing, depressing the melting point relative to the parent p-anisidine (MP: 57°C).

  • HCl Salt: The protonation of the amine (

    
    ) introduces strong ionic bonding with the chloride counter-ion (
    
    
    
    ). This electrostatic lattice energy requires significantly more thermal energy to break, resulting in a high melting point solid.
Experimental Protocol: Salt Formation & Characterization

Since specific literature values for this specific isomer are sparse, the following Self-Validating Protocol allows researchers to generate the salt and determine the exact melting point in-house.

Phase 1: Synthesis of the HCl Salt
  • Dissolution: Dissolve 1.0 eq of 3-Benzyl-4-methoxyaniline (Free Base) in a minimal volume of dry Ethyl Acetate or Diethyl Ether .

  • Acidification: Dropwise add 1.1 eq of 4M HCl in Dioxane or bubbling HCl gas into the solution at 0°C.

  • Precipitation: The HCl salt will precipitate immediately as a white/off-white solid.

  • Isolation: Filter the solid under vacuum (Buchner funnel). Wash the cake 3x with cold diethyl ether to remove unreacted free base and impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours to remove residual solvent.

Phase 2: Melting Point Determination (Capillary Method)
  • Preparation: Pack 2-3 mm of the dried HCl salt into a glass capillary tube. Ensure the sample is compact.

  • Ramp: Insert into a melting point apparatus (e.g., Buchi or Stuart). Set the ramp rate to 10°C/min until 150°C, then slow to 1°C/min .

  • Observation: Record the temperature at the onset of liquid formation and the completion of the melt (clear liquid).

    • Acceptance Criteria: A sharp range (< 2°C) indicates high purity. A broad range (> 5°C) indicates residual solvent or impurities.

Workflow Visualization

The following diagram illustrates the decision logic and experimental workflow for handling this compound.

SaltSelection Start Starting Material: 3-Benzyl-4-methoxyaniline CheckState Check Physical State (Room Temp) Start->CheckState Oil Result: Viscous Oil / Low Solid (Free Base) CheckState->Oil Free Base Solid Result: Crystalline Solid (HCl Salt) CheckState->Solid Purchased as Salt Decision Intended Application? Oil->Decision Analysis Analysis: Measure Melting Point (Target >180°C) Solid->Analysis Action_Salt Action: Convert to HCl Salt (Add HCl/Ether) Decision->Action_Salt Storage / Purification Action_Use Action: Use Immediately (Dissolve in Organic Solv.) Decision->Action_Use Direct Reaction Action_Salt->Solid

Figure 1: Decision workflow for handling 3-Benzyl-4-methoxyaniline, prioritizing salt formation for stability and characterization.

References
  • PubChem. (2025). Compound Summary: 3-Benzyl-4-methoxyaniline (CAS 744948-83-2).[1][4] National Library of Medicine. [Link][1]

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for Aniline-HCl salt melting point trends).
  • NIST Chemistry WebBook. (2024). p-Anisidine (4-Methoxyaniline) Phase Change Data. National Institute of Standards and Technology. [Link] (Used as comparative analog).

Sources

Validation

Comparative Reactivity Guide: 3-Benzyl-4-methoxyaniline vs. 3-Methyl-4-methoxyaniline

[1] Executive Summary: The Steric "Switch" In the optimization of lead compounds, the substitution of a methyl group with a benzyl group is a classic strategy to modulate lipophilicity and fill hydrophobic pockets within...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Steric "Switch"

In the optimization of lead compounds, the substitution of a methyl group with a benzyl group is a classic strategy to modulate lipophilicity and fill hydrophobic pockets within protein targets. However, this structural change induces profound shifts in chemical reactivity and regioselectivity.

This guide compares 3-benzyl-4-methoxyaniline (Molecule A) and 3-methyl-4-methoxyaniline (Molecule B) .[1] While both share an electron-rich aniline core, the benzyl group acts as a "steric switch."[1]

  • Molecule B (Methyl): Exhibits classic aniline reactivity with moderate regioselectivity; prone to forming isomeric mixtures during electrophilic aromatic substitution (EAS).

  • Molecule A (Benzyl): Displays enhanced lipophilicity and high regiocontrol. The bulk of the benzyl group effectively blocks the C2 position, directing electrophiles almost exclusively to C6.

Physicochemical & Structural Profile[2]

The fundamental difference lies in the steric volume and lipophilic contribution of the substituent at the meta position relative to the amine.

Table 1: Comparative Properties
Property3-Methyl-4-methoxyaniline3-Benzyl-4-methoxyanilineImpact on Development
Formula


Benzyl variant increases MW by ~76 Da.[1]
Molecular Weight 137.18 g/mol 213.28 g/mol Benzyl reduces "ligand efficiency" but gains binding affinity.[1]
LogP (Est.) ~0.9 - 1.2~2.5 - 2.8Benzyl significantly improves membrane permeability.[1]
pKa (Conj. Acid) ~4.2 - 4.5~4.0 - 4.3Benzyl is slightly less basic due to the mild electron-withdrawing nature of the phenyl ring relative to methyl.[1]
Steric Bulk (A-Value) 1.70 kcal/mol>2.5 kcal/mol (Rotational)Benzyl creates a "sweeping" steric volume that shields the C2 position.
Solubility Moderate in EtOH/DMSOHigh in DCM/EtOAc; Low in WaterBenzyl requires non-polar solvent systems for processing.[1]
Structural Visualization: The Steric Shield

The following diagram illustrates the steric influence of the substituent on the reactive sites (C2 and C6).

StericMap cluster_Methyl 3-Methyl Variant cluster_Benzyl 3-Benzyl Variant AnilineCore Aniline Core (Nucleophilic NH2) Methyl 3-Methyl Group (Small Volume) Benzyl 3-Benzyl Group (Large Rotational Volume) C2_Me C2 Position (Partially Accessible) Methyl->C2_Me Weak Shielding C6_Me C6 Position (Fully Accessible) Methyl->C6_Me No Effect C2_Bn C2 Position (Sterically Blocked) Benzyl->C2_Bn Strong Shielding C6_Bn C6 Position (Exclusive Site) Benzyl->C6_Bn Directs Electrophile

Figure 1: Steric mapping of the 3-position substituent showing the blocking effect on the C2 ortho-position.[1]

Reactivity Analysis

Nucleophilicity (N-Alkylation/Acylation)[1]
  • 3-Methyl: The methyl group is meta to the amine. It exerts a weak inductive donating effect (+I), slightly increasing the basicity of the nitrogen. The steric hindrance at the nitrogen is negligible.

  • 3-Benzyl: The benzyl group is also meta, but the phenyl ring is slightly electron-withdrawing compared to a methyl group (due to

    
     carbons).[1] Consequently, the 3-benzyl variant reacts slightly slower  in nucleophilic attacks (e.g., 
    
    
    
    reactions with alkyl halides) than the methyl variant. However, yields are typically comparable (>85%) if reaction times are extended.
Electrophilic Aromatic Substitution (EAS)

This is the critical differentiator. In 4-methoxyanilines, the amino group (-NH2) and methoxy group (-OMe) are strong ortho/para directors.[1] Since the para position relative to the amine is blocked by the methoxy group, substitution must occur ortho to the amine (positions 2 or 6).

  • Scenario A: 3-Methyl-4-methoxyaniline [1]

    • Position 2: Flanked by -NH2 and -Me.[1][2] Accessible.[1]

    • Position 6: Flanked by -NH2 and -H. Accessible.[1]

    • Result: Halogenation or Nitration often yields a 60:40 or 70:30 mixture of C6:C2 isomers, requiring difficult chromatographic separation.[1]

  • Scenario B: 3-Benzyl-4-methoxyaniline [1]

    • Position 2: Flanked by -NH2 and -Benzyl.[1] The benzyl group creates a "roof" over this position.

    • Position 6: Flanked by -NH2 and -H. Open.[1]

    • Result: EAS reactions are highly regioselective for Position 6 (>95:5) .[1] This "steric steering" simplifies purification, often allowing product isolation via crystallization rather than chromatography.

Experimental Protocol: Regioselective Bromination

To validate the reactivity difference, the following protocol uses N-bromosuccinimide (NBS), a controlled electrophile source. This workflow demonstrates the self-purifying nature of the benzyl derivative compared to the methyl derivative.

Reagents
  • Substrate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Acetonitrile (ACN) (0.1 M concentration)

  • Ammonium Acetate (0.1 eq, catalyst)

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol of the aniline substrate in 10 mL ACN at 0°C.

    • Note: The benzyl variant may require mild sonication due to higher lipophilicity.

  • Addition: Add NBS (1.05 mmol) portion-wise over 15 minutes. Maintain temperature < 5°C to prevent oxidation of the benzylic carbon.

  • Monitoring (The Self-Validating Step):

    • Monitor via TLC (Hexane/EtOAc 3:1).

    • Methyl Variant: Expect two product spots (Rf ~0.4 and ~0.[1]45) very close together.

    • Benzyl Variant: Expect a single clean product spot.[1]

  • Quench & Workup:

    • Quench with 10%

      
       (aq). Extract with EtOAc.[1]
      
  • Analysis:

    • Analyze crude NMR.[1]

    • Methyl:[1][3][4] Integration of aromatic protons will show complex splitting due to isomer mixture.

    • Benzyl:[1][5][6][7] Look for two distinct singlets in the aromatic region (indicating protons at C2 and C5 are isolated from each other).

Workflow Diagram

ReactionWorkflow Start Start: Dissolve Substrate (ACN, 0°C) AddNBS Add NBS (1.05 eq) Controlled Electrophile Start->AddNBS Decision Substrate Type? AddNBS->Decision PathMe 3-Methyl Variant Decision->PathMe Methyl PathBn 3-Benzyl Variant Decision->PathBn Benzyl ResultMe Mixture Formed (C6-Br major / C2-Br minor) PathMe->ResultMe ResultBn Single Regioisomer (C6-Br only) PathBn->ResultBn PurificationMe Requires Column Chromatography (Difficult Separation) ResultMe->PurificationMe PurificationBn Purify via Recrystallization (High Yield) ResultBn->PurificationBn

Figure 2: Decision tree for purification based on the substrate-dependent regioselectivity.

Applications in Drug Design[1][8][9]

  • Kinase Inhibitors: The 3-benzyl-4-methoxyaniline scaffold is frequently used to target the "gatekeeper" residue in kinase domains.[1] The benzyl group occupies the hydrophobic back-pocket (selectivity pocket), while the aniline nitrogen forms the hinge-binding hydrogen bond.

  • Metabolic Stability: The 3-methyl group is susceptible to metabolic oxidation (benzylic hydroxylation by CYP450).[1] The 3-benzyl group is also susceptible but can be modified (e.g., fluorination of the phenyl ring) to block metabolism while maintaining the steric fill.

  • Safety Profile: 3-methyl-4-methoxyaniline (Cresidine) is a known carcinogen (Group 2B).[1] While data on the specific benzyl analog is limited, increasing molecular weight and lipophilicity generally alters the toxicology profile, often reducing volatility and specific genotoxicity risks associated with low-MW anilines, though specific ADMET testing is required.

References

  • Structural Properties of Anilines

    • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry.

  • Lipophilicity & Drug Design

    • Ritchie, T. J., et al. (2011). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • 3-Methyl-4-methoxyaniline (Cresidine)

    • National Toxicology Program (NTP).[8] (1992).[5][8] Chemical Properties of p-Cresidine. PubChem Database.[1]

  • Benzylic Reactivity Principles: Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Referencing Steric Effects in EAS).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-Benzyl-4-methoxyaniline hydrochloride

As researchers and developers at the forefront of pharmaceutical innovation, our work demands not only scientific rigor but also an uncompromising commitment to safety. The handling of specialized chemical reagents like...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work demands not only scientific rigor but also an uncompromising commitment to safety. The handling of specialized chemical reagents like 3-Benzyl-4-methoxyaniline hydrochloride is a routine task, yet it necessitates a profound understanding of the associated risks and the implementation of meticulous safety protocols. This guide moves beyond mere compliance, offering a framework for best practices rooted in the principles of risk mitigation and procedural excellence. Our objective is to ensure that every manipulation of this compound is performed with the highest degree of safety, protecting both the integrity of our research and the well-being of our scientific staff.

Hazard Profile and Risk Assessment

3-Benzyl-4-methoxyaniline hydrochloride and its parent compound, N-Benzyl-4-methoxyaniline, are classified as hazardous substances. A thorough understanding of their toxicological profile is the foundation of a robust safety plan. The primary routes of occupational exposure are inhalation of dust, direct skin contact, and accidental ingestion.

According to aggregated GHS data, the compound is categorized as harmful.[1][2] The primary hazards associated with this chemical are summarized below.

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][2]

This table synthesizes GHS classification data from multiple sources. Researchers should always consult the specific Safety Data Sheet (SDS) provided by their supplier.

Given these hazards, all handling procedures must be designed to minimize the possibility of direct contact and aerosol generation.

Required Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the most critical barrier between the researcher and chemical exposure. Engineering controls, such as fume hoods, are the primary line of defense, with PPE serving as the essential final layer of protection.

PPE Item Specification & Standard Rationale and Best Practices
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 standards.[3]Protects against splashes and airborne dust particles. Standard safety glasses are insufficient; goggles providing a seal around the eyes are mandatory.[4]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides protection against incidental contact. Gloves must be inspected for defects before each use.[1][5] For prolonged handling or immersion, consult glove manufacturer data for breakthrough times. Always use proper glove removal technique to avoid contaminating skin.[5]
Body Protection Cotton lab coat with long sleeves and a fully fastened front.Protects skin and personal clothing from contamination. In the event of a significant splash, the lab coat must be removed immediately and decontaminated before reuse.
Respiratory Protection Not required for handling small quantities in a certified chemical fume hood.If weighing or handling procedures may generate significant dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary based on a site-specific risk assessment.[4][6]
Protocol for Donning and Doffing PPE

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Fasten lab coat completely.

  • Put on chemical safety goggles.

  • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence:

  • Remove gloves using a skin-to-skin and glove-to-glove technique. Dispose of them immediately in the designated hazardous waste container.

  • Remove the lab coat by folding it inward on itself to contain any surface contamination.

  • Remove safety goggles.

  • Wash hands thoroughly with soap and water.[1]

Operational and Disposal Plans

A safe laboratory environment is maintained through standardized, repeatable procedures for both routine handling and waste disposal.

Step-by-Step Handling Protocol

This protocol assumes the manipulation of solid 3-Benzyl-4-methoxyaniline hydrochloride within a laboratory setting.

  • Preparation: Designate a specific work area within a certified chemical fume hood. Ensure the work surface is clean and uncluttered.

  • Pre-Handling: Don all required PPE as per the protocol in Section 2.

  • Weighing: If weighing the solid, perform the task on a weigh paper or in a tared container within the fume hood to contain any dust. Avoid creating airborne dust by handling the material gently.[1]

  • Transfer & Dissolution: When transferring the solid to a flask, use a powder funnel. If making a solution, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling: Tightly close the primary container.[7][8] Clean all reusable equipment (spatulas, glassware) within the fume hood.

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.

  • Doffing: Remove PPE as per the specified doffing sequence.

Waste Disposal Plan

Improper disposal of chemical waste poses a significant risk to both personnel and the environment.

  • Solid Waste: All solid waste contaminated with 3-Benzyl-4-methoxyaniline hydrochloride, including used gloves, weigh papers, and contaminated paper towels, must be placed in a clearly labeled, sealed hazardous waste container.[1][9]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a designated, labeled hazardous waste container for liquids. Do not pour any amount down the drain.[5][7]

  • Container Disposal: Empty containers must be handled like the product itself.[7] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Only then can the container be prepared for disposal or recycling according to institutional guidelines.

All waste must be disposed of through a licensed waste disposal company, adhering to all local and national regulations.[7][10]

Emergency Response and Spill Management

Preparedness is key to mitigating the impact of an accidental release. All personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][7]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the person drink two glasses of water at most. Seek immediate medical attention.[7]

Spill Response Workflow

The following workflow outlines the procedural logic for responding to a spill.

Spill_Response_Workflow start Spill Detected assess Assess Scope & Risk (Quantity, Location) start->assess is_major Major Spill? assess->is_major evacuate Evacuate Area Alert EHS is_major->evacuate Yes don_ppe Don Spill Response PPE (Gloves, Goggles, Respirator if needed) is_major->don_ppe No (Minor Spill) contain Contain Spill (Use inert absorbent material) don_ppe->contain cleanup Collect Material (Sweep solid or absorb liquid) contain->cleanup decontaminate Decontaminate Area (Wipe with appropriate solvent) cleanup->decontaminate dispose Package & Label Waste For Hazardous Disposal decontaminate->dispose end_proc Procedure Complete dispose->end_proc

Caption: Workflow for laboratory spill response.

References

  • SAFETY DATA SHEET. (2025, May 12). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, December 24). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2025, October 24). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2025, October 16). TCI Chemicals.
  • SAFETY DATA SHEET. (2024, May 17). Merck Millipore.
  • material safety d
  • SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET. (2025, December 24). Sigma-Aldrich.
  • SAFETY D
  • N-Benzyl-4-methoxyaniline. PubChem.
  • Safety D
  • Personal Protective Equipment. OSHA.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 1). CDC Stacks.
  • Aldrich 726842 - SAFETY DATA SHEET. (2025, April 28). Sigma-Aldrich.
  • 3-Benzyl-4-methoxyaniline hydrochloride. BLD Pharm.

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